1-(Pyridin-4-yl)-1H-imidazol-2-amine
Description
BenchChem offers high-quality 1-(Pyridin-4-yl)-1H-imidazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyridin-4-yl)-1H-imidazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-pyridin-4-ylimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-8-11-5-6-12(8)7-1-3-10-4-2-7/h1-6H,(H2,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJPWSHAXPSBRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=CN=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: N-(Pyridin-4-yl)-2-aminoimidazole Scaffold Medicinal Chemistry
[1]
Abstract
The N-(Pyridin-4-yl)-2-aminoimidazole scaffold represents a privileged chemotype in modern medicinal chemistry, bridging the gap between kinase inhibition in oncology and non-microbicidal biofilm dispersion in infectious disease.[1] This guide provides a rigorous technical analysis of the scaffold's physicochemical properties, synthetic accessibility, and structure-activity relationships (SAR). Unlike fused imidazopyridines, this bi-aryl system offers unique torsional freedom and hydrogen-bonding vectors critical for interacting with ATP-binding pockets and bacterial response regulators.[1]
Physicochemical Profile & Structural Logic[1]
The Core Architecture
The scaffold consists of a 2-aminoimidazole (2-AI) core linked via the exocyclic nitrogen to a pyridine ring (specifically the C4 position).[1] This connectivity creates a 2-(pyridin-4-ylamino)imidazole system.[1]
-
Tautomeric Versatility: The 2-aminoimidazole ring exists in equilibrium between the amino and imino forms. Substitution with an electron-deficient pyridine ring at the exocyclic nitrogen stabilizes the imino character, increasing the acidity of the ring NH.
-
pKa Modulation: The pyridine nitrogen (pKa ~5.2) serves as a tunable basic center. The 2-aminoimidazole moiety is highly polar; however, N-arylation significantly reduces the basicity of the exocyclic amine, making the molecule neutral at physiological pH, which improves membrane permeability (LogD).
-
H-Bonding Vectors:
-
Donor (D): The imidazole ring NH (or exocyclic NH in the amino tautomer).[1]
-
Acceptor (A): The imidazole N3 and the pyridine nitrogen.
-
Motif: This D-A-D or D-A arrangement is a classic "hinge-binding" motif for kinase ATP pockets (e.g., p38 MAPK, VEGFR, ALK).
-
The "Oroidin" Connection
This scaffold is a synthetic evolution of Oroidin , a marine alkaloid from Agelas sponges. While Oroidin is metabolically unstable and synthetically complex, the N-(pyridin-4-yl)-2-aminoimidazole retains the key pharmacophore—the guanidine-like motif embedded in an aromatic system—necessary for disrupting bacterial biofilm formation without inducing resistance.[1]
Synthetic Methodologies
The construction of this scaffold requires navigating the nucleophilicity of the imidazole and the electrophilicity of the pyridine. Two primary routes are field-validated.[1]
Route A: De Novo Cyclization (The Hantzsch/Marckwald Approach)
This is the preferred route for generating diverse C4/C5-substituted imidazoles.[1] It involves the condensation of an N-(pyridin-4-yl)guanidine with an
-
Mechanism: The endocyclic nitrogen of the guanidine attacks the
-carbon of the ketone (SN2), followed by cyclodehydration. -
Regioselectivity: Generally favors the formation of the 1-H imidazole (N-unsubstituted ring nitrogen) if the guanidine is monosubstituted.[1]
Route B: Metal-Catalyzed Coupling (Buchwald-Hartwig)
Used when the 2-aminoimidazole core is already established or complex.[1]
-
Reagents: 2-aminoimidazole + 4-chloropyridine (or 4-bromopyridine).[1]
-
Catalyst: Pd2(dba)3 with Xantphos or BrettPhos.[1]
-
Challenge: The 2-aminoimidazole is a bidentate ligand that can poison the catalyst. Protection of the ring nitrogen (e.g., with SEM or Boc) is often required.
Experimental Protocol: De Novo Synthesis (Route A)
Target: 4-phenyl-N-(pyridin-4-yl)-1H-imidazol-2-amine[1]
-
Preparation of N-(pyridin-4-yl)guanidine:
-
Dissolve 4-aminopyridine (10 mmol) in mild acid (HCl/dioxane).
-
Add cyanamide (
, 12 mmol) or S-methylisothiourea.[1] -
Reflux at 100°C for 12 hours.
-
Note: This step often requires high temperatures; microwave irradiation (150°C, 30 min) improves yield.
-
-
Cyclization:
-
To the crude guanidine salt in DMF (10 mL), add 2-bromoacetophenone (10 mmol).
-
Stir at 80°C for 4 hours.
-
Critical Step: The intermediate is often a hydrobromide salt. Neutralize with saturated
to precipitate the free base.
-
-
Purification:
-
The product often precipitates upon cooling/neutralization. Recrystallize from EtOH/Water.
-
Yield expectation: 60-75%.[1]
-
Visualization of Synthetic Logic
Caption: Convergent synthesis of the scaffold via guanylation of aminopyridine followed by Hantzsch-type cyclization with alpha-bromoketones.
Medicinal Chemistry Applications & SAR
Therapeutic Area 1: Kinase Inhibition (Oncology)
The scaffold functions as an ATP-competitive inhibitor.[1]
-
Binding Mode: The pyridine nitrogen often acts as a solvent-front interaction point or picks up a specific water-mediated H-bond.[1] The 2-aminoimidazole core binds to the hinge region (Glu/Cys residues).[1]
-
SAR Insight:
-
C4/C5 Substitution: Bulky aryl groups at C4 (phenyl, naphthyl) occupy the hydrophobic back-pocket (Gatekeeper region).[1]
-
Pyridine Modification: Substitution at the 2-position of the pyridine (e.g., methyl, amino) can induce atropisomerism or lock the conformation to improve selectivity.
-
Therapeutic Area 2: Biofilm Dispersion (Infectious Disease)
This is the "non-antibiotic" application. Unlike antibiotics that kill bacteria (selecting for resistance), these compounds trigger a phenotypic switch from the sessile (biofilm) state to the planktonic (free-floating) state.[1]
-
Mechanism: They antagonize "Response Regulators" (RRs) in two-component systems (e.g., QseC/B, BfmR/S) that control biofilm genes.[1]
-
SAR Insight:
-
N-Substitution: The N-(pyridin-4-yl) group mimics the electronic properties of the natural bromopyrrole found in Oroidin but with improved solubility.[1]
-
Lipophilicity: Adding a long alkyl chain or a hydrophobic aryl group at the imidazole C4 position drastically increases potency against P. aeruginosa and A. baumannii biofilms.
-
Quantitative Data Summary
| Feature | Kinase Inhibitor Optimization | Biofilm Disperser Optimization |
| Core Role | Hinge Binder (H-bond D/A) | Response Regulator Antagonist |
| Pyridine Role | Solvent interaction / Solubilizing group | Electronic mimic of pyrrole / Target binding |
| C4-Substituent | Rigid Aryl (Phenyl, Indazole) | Flexible Alkyl or Aryl |
| Key Property | High Selectivity, Low LogP | Moderate Lipophilicity (LogP ~3-4) |
| Example Target | p38 MAPK, VEGFR2, ALK | P. aeruginosa (PAO1), S. aureus |
Biological Signaling Pathway (Biofilm)[1]
Caption: Mechanism of action for biofilm dispersion. The scaffold inhibits the Response Regulator (RR), preventing the transcription of biofilm-maintaining genes.
References
-
Richards, J. J., & Melander, C. (2008).[2] Inhibition and dispersion of Pseudomonas aeruginosa biofilms with reverse amide 2-aminoimidazole oroidin analogues.[1][2][3][4][5] Organic & Biomolecular Chemistry, 6(8), 1356-1363. Link
-
Garrison, A. T., & Melander, C. (2014). Antimicrobial Resistance: 2-Aminoimidazoles as a Prime Example of the "Anti-Virulence" Strategy. Current Topics in Medicinal Chemistry, 14(2), 2651-2664. Link
-
Thompson, R., et al. (2012). Discovery of a new structural class of cyclin-dependent kinase inhibitors, aminoimidazo[1,2-a]pyridines (Comparative structural analysis). Molecular Cancer Therapeutics. Link
-
Sivakumar, P. M., et al. (2021). Role of Pyridine Scaffolds in Medicinal Chemistry: A Review. Molecules, 26(11). Link[1]
-
Žukauskaitė, A., et al. (2023). Synthesis and Antibiofilm Activity of 2-Aminoimidazole Derivatives. Pharmaceuticals.[6][7][8][9][10] Link[1]
Sources
- 1. Discovery of Biofilm-Inhibiting Compounds to Enhance Antibiotic Effectiveness Against M. abscessus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition and dispersion of Pseudomonas aeruginosa biofilms with reverse amide 2-aminoimidazole oroidin analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Inhibition and dispersion of Pseudomonas aeruginosa biofilms with reverse amide 2-aminoimidazole oroidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition and dispersion of Pseudomonas aeruginosa biofilms with reverse amide 2-aminoimidazole oroidin analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and biological activity of Pt(II) and Pt(IV) complexes with 5-methyl-5(4-pyridyl)-2,4-imidazolidenedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition
An In-Depth Technical Guide to the Biological Activity of N-aryl-2-aminoimidazole Kinase Inhibitors
Protein kinases are fundamental orchestrators of cellular signaling, catalyzing the phosphorylation of substrate proteins and thereby regulating nearly every aspect of cell life, from proliferation and differentiation to metabolism and apoptosis.[1] Given their central role, dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[2][3] The development of small molecule kinase inhibitors has consequently revolutionized therapeutic strategies in oncology and beyond.[1]
Among the myriad of chemical scaffolds explored, the 2-aminoimidazole moiety has emerged as a "privileged" structure in medicinal chemistry.[4] Originally identified in alkaloids isolated from marine sponges, this heterocyclic core is a key structural element in a wide range of bioactive molecules.[4][5] The N-aryl-2-aminoimidazole scaffold, in particular, has proven to be a versatile and potent template for the design of inhibitors targeting various kinase families. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the biological activity of these compounds, focusing on their mechanism of action, structure-activity relationships (SAR), and the comprehensive experimental workflow required for their evaluation from initial hit to preclinical candidate.
Core Mechanism of Action: Targeting the ATP-Binding Cleft
The vast majority of N-aryl-2-aminoimidazole inhibitors function as ATP-competitive inhibitors, often classified as Type I or Type II inhibitors.[1] They achieve their inhibitory effect by occupying the ATP-binding pocket within the kinase domain, thereby preventing the binding of the endogenous ATP substrate and halting the phosphotransfer reaction.
The binding is typically characterized by a set of key interactions:
-
Hinge Binding: The 2-aminoimidazole core is adept at forming one or more critical hydrogen bonds with the "hinge" region of the kinase, the flexible loop connecting the N- and C-terminal lobes of the catalytic domain.[2] This interaction is essential for anchoring the inhibitor within the active site.
-
Hydrophobic Pockets: The N-aryl substituent extends into adjacent hydrophobic regions of the ATP pocket. The specific interactions within these pockets are a primary determinant of both potency and selectivity.
-
Gatekeeper Residue Interaction: The "gatekeeper" residue controls access to a deeper hydrophobic pocket. The size and nature of this residue vary significantly across the kinome, and designing inhibitors that exploit these differences is a key strategy for achieving selectivity.[2]
-
DFG Motif Conformation: Type II inhibitors distinguish themselves by binding to the inactive "DFG-out" conformation of the kinase, where the Asp-Phe-Gly motif at the start of the activation loop is flipped. This exposes an additional allosteric pocket adjacent to the ATP site, which can be occupied by the inhibitor, often leading to higher selectivity.[1]
The following diagram illustrates a simplified, canonical kinase signaling pathway that is frequently targeted by such inhibitors.
Caption: A simplified MAPK signaling cascade often targeted by kinase inhibitors.
Structure-Activity Relationship (SAR): A Chemist's Guide to Potency and Selectivity
The biological activity of N-aryl-2-aminoimidazole inhibitors is exquisitely sensitive to their substitution patterns. Medicinal chemistry campaigns systematically modify the core structure to optimize potency, selectivity, and pharmacokinetic properties.[6][7]
-
N-Aryl Group: Modifications to the aryl ring are paramount for tuning activity. Substituents that can access and form favorable interactions with hydrophobic pockets or specific residues (like the gatekeeper) can dramatically increase potency. For example, in studies on Src family kinase (SFK) inhibitors, adding hydroxyl groups to the phenyl ring resulted in IC50 values in the low nanomolar range.[6]
-
2-Amino Group: This group is often a key part of the hinge-binding motif. Its basicity and steric profile can be modulated, though it is often less tolerant of large substitutions than other parts of the scaffold.
-
Imidazole Core: Substitutions on the imidazole ring itself can influence the electronic properties of the molecule and provide additional vectors for interacting with the kinase. For instance, N-aryl-2-aminothiazoles, a closely related scaffold, have been developed as potent pan-CDK inhibitors.[8]
The following table summarizes representative SAR data for a series of 4-aminoimidazole derivatives targeting Src, illustrating how minor structural changes lead to significant differences in inhibitory activity.[6]
| Compound ID | R1 (Substitution on Phenyl Ring) | R2 (Side Chain) | Src IC50 (nM) | Fyn IC50 (nM) | Lyn IC50 (nM) | Yes IC50 (nM) |
| Hit 2 | H | -CONH2 | 220 | 689 | 1300 | 167 |
| 4g | 2-OH | -CONH2 | 40 | 130 | 150 | 30 |
| 4j | 3-OH | -COOCH3 | 40 | 110 | 150 | 30 |
| 4k | 3-OH | -CONH2 | 40 | 120 | 150 | 30 |
| 4l | 4-OH | -CONH2 | 60 | 180 | 190 | 40 |
Data synthesized from Martelli et al., 2018.[6]
A Validated Workflow for Assessing Biological Activity
Evaluating a novel kinase inhibitor is a multi-stage process designed to build a comprehensive profile of its potency, selectivity, and cellular efficacy. This workflow ensures that only the most promising compounds advance, saving time and resources.
Caption: High-level workflow for N-aryl-2-aminoimidazole kinase inhibitor evaluation.
Phase 1: In Vitro Biochemical Assays
The first step is to determine if the compound can inhibit the purified kinase enzyme in a cell-free system. The primary output is the IC50 value: the concentration of inhibitor required to reduce enzyme activity by 50%.[9]
Causality Behind Experimental Choices: Biochemical assays are essential for initial screening because they isolate the interaction between the inhibitor and its direct target, free from confounding cellular factors like membrane permeability or metabolism.[10] This provides a clean measure of intrinsic potency. The choice between assay formats often depends on throughput needs, safety considerations, and the specific nature of the kinase.[11]
| Assay Type | Principle | Pros | Cons |
| Radiometric | Measures incorporation of radioactive phosphate ([³²P]) from ATP into a substrate.[9] | Gold standard, highly sensitive, direct measurement. | Safety concerns (radioactivity), low throughput, disposal issues. |
| Luminescence | Measures the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo).[12] | High throughput, non-radioactive, sensitive. | Indirect measurement, potential for compound interference with luciferase. |
| Fluorescence | Uses fluorescently labeled substrates or antibodies to detect phosphorylation (e.g., FRET, FP).[11] | High throughput, non-radioactive, homogenous formats available. | Potential for compound autofluorescence, requires specific reagents. |
Protocol: Radiometric [γ-³²P]ATP Filter Binding Assay
This protocol describes a standard method for determining the IC50 of an inhibitor against a purified serine/threonine kinase.[9][12]
Objective: To measure the potency of an N-aryl-2-aminoimidazole compound by quantifying its ability to inhibit the transfer of a radiolabeled phosphate group to a peptide substrate.
Materials:
-
Purified, active kinase enzyme.
-
Specific peptide substrate for the kinase.
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT).
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol).
-
Non-radiolabeled ("cold") ATP.
-
Test inhibitor, serially diluted in DMSO.
-
Phosphocellulose filter paper (e.g., P81).
-
Stop solution (e.g., 75 mM phosphoric acid).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare a working solution of ATP by mixing cold ATP and [γ-³²P]ATP to achieve a final concentration equal to the Km(ATP) of the kinase. Causality: Using ATP at its Km concentration ensures that the assay is sensitive to competitive inhibitors and allows for more comparable IC50 values across different studies.[9]
-
Compound Plating: In a 96-well plate, add 2 µL of serially diluted inhibitor to the appropriate wells. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells without enzyme for "background" controls.
-
Initiate Reaction: Prepare a master mix containing kinase buffer, DTT, peptide substrate, and the kinase enzyme. Add 23 µL of this master mix to each well. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Start Phosphorylation: Add 25 µL of the ATP working solution to each well to start the reaction. The final reaction volume is 50 µL. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction & Capture Substrate: Stop the reaction by spotting 40 µL from each well onto a sheet of phosphocellulose filter paper. The positively charged paper binds the phosphorylated peptide substrate, while the negatively charged ATP is washed away.
-
Wash Filters: Immediately place the filter paper in a bath of stop solution (75 mM phosphoric acid). Wash three times for 5 minutes each with gentle agitation to remove unincorporated [γ-³²P]ATP.
-
Quantify Radioactivity: Air dry the filter paper, cut out the individual spots, and place them in scintillation vials with scintillation fluid. Measure the incorporated radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Subtract the average background CPM from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control: % Inhibition = 100 * (1 - (Sample CPM / DMSO Control CPM)).
-
Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Phase 2: Cellular Assays
A potent inhibitor in a biochemical assay may fail in a cellular context due to poor membrane permeability, rapid efflux, or competition with high intracellular ATP concentrations.[10] Cellular assays are therefore a critical secondary step to confirm that the compound engages its target in a living cell and produces the desired biological effect.[13]
Key Cellular Assay Types:
-
Target Engagement Assays: These assays confirm that the inhibitor physically binds to its target kinase inside the cell. The NanoBRET™ Target Engagement assay is a prominent example, measuring compound binding via bioluminescence resonance energy transfer.[10][13]
-
Cellular Phosphorylation Assays: These assays measure the functional outcome of kinase inhibition by quantifying the phosphorylation level of a known downstream substrate of the target kinase.[10]
-
Cell Proliferation/Viability Assays: These assays determine the ultimate phenotypic effect of kinase inhibition, such as preventing the growth of cancer cells.[13]
Protocol: Western Blot for Substrate Phosphorylation
Objective: To determine if an N-aryl-2-aminoimidazole inhibitor reduces the phosphorylation of a target kinase's substrate in intact cells.
Materials:
-
Cell line known to have an active signaling pathway involving the target kinase.
-
Complete cell culture medium.
-
Test inhibitor dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-ERK).
-
Primary antibody for the total substrate protein (e.g., anti-total-ERK) as a loading control.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Workflow Diagram:
Caption: Step-by-step workflow for a Western Blotting experiment.
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and grow to ~80% confluency. Treat cells with increasing concentrations of the N-aryl-2-aminoimidazole inhibitor for a predetermined time (e.g., 1-2 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS, then add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation to remove cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. Causality: Equal protein loading is critical for accurately comparing phosphorylation levels between different treatment conditions.
-
SDS-PAGE and Transfer: Normalize the volume of each lysate to contain an equal amount of protein (e.g., 20 µg). Separate the proteins by size via SDS-PAGE, then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with the primary antibody against the phosphorylated substrate.
-
Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Wash again, then apply ECL substrate and capture the chemiluminescent signal with an imager.
-
-
Stripping and Re-probing: To ensure observed changes are not due to protein degradation, strip the first antibody from the membrane and re-probe with an antibody against the total, non-phosphorylated form of the substrate.
-
Data Analysis: Use densitometry software to quantify the band intensity for both the phospho- and total-protein signals. Calculate the ratio of phospho- to total-protein for each sample and normalize to the DMSO control to determine the dose-dependent inhibition of substrate phosphorylation.
Conclusion and Future Directions
The N-aryl-2-aminoimidazole scaffold represents a highly validated and fruitful starting point for the development of novel kinase inhibitors. Its modular nature allows for extensive SAR exploration to achieve high potency and selectivity against a wide range of kinase targets. A rigorous and logical experimental cascade, progressing from clean biochemical assays to complex cellular and in vivo models, is essential to fully characterize the biological activity of these compounds and identify promising candidates for clinical development. As our understanding of kinase signaling networks deepens, these versatile inhibitors will undoubtedly continue to play a significant role in the advancement of precision medicine.
References
-
Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. (n.d.). Ludwig-Maximilians-Universität München. Retrieved February 26, 2026, from [Link]
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. Retrieved February 26, 2026, from [Link]
-
Cell-Based In Vitro Kinase Assay Services. (n.d.). Reaction Biology. Retrieved February 26, 2026, from [Link]
-
Wiese, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8781. [Link]
-
Lavoie, H., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Cell and Developmental Biology, 8, 106. [Link]
-
Gibson, A. E., et al. (2004). Synthesis and biological activity of N-aryl-2-aminothiazoles: potent pan inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 14(11), 2953-2957. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology. Retrieved February 26, 2026, from [Link]
-
Briers, Y., et al. (2014). Evaluation of the Toxicity of 5-Aryl-2-Aminoimidazole-Based Biofilm Inhibitors against Eukaryotic Cell Lines, Bone Cells and the Nematode Caenorhabditis elegans. Molecules, 19(12), 21124-21140. [Link]
-
Huigens, R. W., et al. (2010). Identification of aryl 2-aminoimidazoles as biofilm inhibitors in Gram-negative bacteria. Bioorganic & Medicinal Chemistry Letters, 20(12), 3626-3629. [Link]
-
Martelli, A., et al. (2018). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Molecules, 23(9), 2369. [Link]
-
Johnson, D. S., et al. (2021). Discovery, Structure-Activity Relationships, and In Vivo Evaluation of Novel Aryl Amides as Brain Penetrant Adaptor Protein 2-Associated Kinase 1 (AAK1) Inhibitors for the Treatment of Neuropathic Pain. Journal of Medicinal Chemistry, 64(15), 11090-11128. [Link]
-
Charton, J., et al. (2015). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. European Journal of Medicinal Chemistry, 92, 72-88. [Link]
-
Kaczor, A. A., et al. (2013). 2-Aminoimidazoles in medicinal chemistry. Current Medicinal Chemistry, 20(34), 4245-4264. [Link]
-
European Journal of Medicinal Chemistry. (2024, April 2). ePrints Soton. Retrieved February 26, 2026, from [Link]
-
Mohamed, M. (2022). Fluorescent Cellular assays For Kinase inhibitors. Huskie Commons. Retrieved February 26, 2026, from [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved February 26, 2026, from [Link]
-
Thompson, R. J., et al. (2016). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. Drug Design, Development and Therapy, 10, 3329-3338. [Link]
-
Ali, S., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 6959. [Link]
-
2-Aminoimidazoles in Medicinal Chemistry. (2025, August 8). ResearchGate. Retrieved February 26, 2026, from [Link]
-
N-Aryl-2-amino Benzimidazoles Retain Their Antiplasmodial Activity... (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Kumar, P., et al. (1989). Pharmacokinetic studies of amino acid analogues of 2-nitroimidazole, new hypoxic cell radiosensitizers. International Journal of Radiation Oncology, Biology, Physics, 17(1), 129-136. [Link]
-
Hovhannisyan, A. A., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3543. [Link]
-
Nishiguchi, N., et al. (2009). Structure-activity relationship studies of 5-benzylaminoimidazo[1,2-c]pyrimidine-8-carboxamide derivatives as potent, highly selective ZAP-70 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(1), 156-160. [Link]
-
Drug Discovery - Inhibitor. (n.d.). Chemical-Knomics. Retrieved February 26, 2026, from [Link]
-
van Nuland, M., et al. (2023). Pharmacokinetic Boosting of Kinase Inhibitors. Cancers, 15(7), 2154. [Link]
-
New horizons in next-generation small molecule kinase inhibitors. (2016, June 16). Drug Target Review. Retrieved February 26, 2026, from [Link]
-
Drug-Drug Interactions, Safety, and Pharmacokinetics of EGFR Tyrosine Kinase Inhibitors for the Treatment of Non–Small. (2018). JADPRO. Retrieved February 26, 2026, from [Link]
-
van Leeuwen, R. W. F., et al. (2015). Clinically relevant drug interactions with multikinase inhibitors: a review. Expert Opinion on Drug Metabolism & Toxicology, 11(4), 553-565. [Link]
-
Ishida, T., & Atobe, S. (2023). Pharmacokinetics of Biopharmaceuticals: Their Critical Role in Molecular Design. Pharmaceuticals, 16(5), 735. [Link]
Sources
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemicalkinomics.com [chemicalkinomics.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Aminoimidazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of N-aryl-2-aminothiazoles: potent pan inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 13. reactionbiology.com [reactionbiology.com]
Methodological & Application
Application Notes & Protocols: Strategic Execution of Buchwald-Hartwig Coupling for 2-Aminoimidazole Arylation
Authored for Researchers, Scientists, and Drug Development Professionals
The N-arylated 2-aminoimidazole scaffold is a cornerstone in modern medicinal chemistry, appearing in a multitude of clinically relevant molecules, including kinase inhibitors and other targeted therapeutics. The ability to precisely install aryl groups onto the 2-aminoimidazole core is therefore of paramount importance. The Buchwald-Hartwig amination stands out as one of the most powerful and versatile methods for forging the requisite carbon-nitrogen (C-N) bonds.[1][2][3]
However, the 2-aminoimidazole substrate presents unique challenges. Its structure contains multiple nucleophilic nitrogen atoms—the two endocyclic imidazole nitrogens and the exocyclic primary amine—leading to potential regioselectivity issues. Furthermore, nitrogen-rich heterocycles can act as inhibitors to the palladium catalyst, complicating reaction optimization.[4][5][6]
This guide provides an in-depth analysis of the critical parameters governing the successful and selective N-arylation of the exocyclic amino group of 2-aminoimidazoles. It moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to troubleshoot and adapt these protocols for their specific synthetic challenges.
Mechanistic Framework: The Catalytic Cycle and Substrate-Specific Hurdles
A foundational understanding of the Buchwald-Hartwig catalytic cycle is essential for rational protocol design. The reaction proceeds through a sequence of well-defined organometallic transformations.[1][7][8]
The General Catalytic Cycle:
-
Catalyst Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species, or a pre-formed Pd(0) source is used directly.[7][9]
-
Oxidative Addition: The active L-Pd(0) complex (where L is the supporting ligand) undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II)-aryl intermediate. This is often the rate-determining step.[1][7]
-
Amine Coordination & Deprotonation: The 2-aminoimidazole coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[1][7][10]
-
Reductive Elimination: The C-N bond is formed as the N-arylated product is eliminated from the palladium center, regenerating the active L-Pd(0) catalyst.[1][7]
Caption: The catalytic cycle for Buchwald-Hartwig amination.
Controlling Regioselectivity: For 2-amino(benz)imidazoles, the key challenge is to direct the arylation exclusively to the exocyclic C2-amino group over the endocyclic N1/N3 nitrogens. Research has demonstrated that catalyst selection is paramount. Palladium-based systems, particularly with bulky biarylphosphine ligands, have been shown to selectively arylate the primary amino group.[4][6] In contrast, copper-catalyzed conditions can favor arylation at the N1 position, providing an orthogonal synthetic route to the other major regioisomer.[4][6] This guide will focus exclusively on the palladium-catalyzed protocol for exocyclic amine arylation.
Core Components: A Guide to Rational Parameter Selection
The success of the Buchwald-Hartwig coupling hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent.
| Component | Role & Rationale | Recommended Choices for 2-Aminoimidazole Arylation |
| Palladium Source | Serves as the precatalyst that generates the active Pd(0) species. | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) is a common and effective Pd(0) source. Pd(OAc)₂ (Palladium(II) acetate) is also widely used but requires in situ reduction. Modern, air-stable palladacycle precatalysts (e.g., G3/G4 precatalysts) can offer higher activity and reproducibility.[9][11] |
| Ligand | A critical determinant of catalyst activity and stability. Bulky, electron-rich phosphine ligands accelerate both the oxidative addition and reductive elimination steps while preventing catalyst decomposition.[1] | Biaryl Monophosphine Ligands are the state-of-the-art. For 2-amino(benz)imidazole substrates, DavePhos (L1 in the cited reference) has proven highly effective.[6] Other common choices include XPhos , RuPhos , and BrettPhos .[7][12] |
| Base | Facilitates the deprotonation of the amine coordinated to the palladium center, which is necessary for the formation of the key palladium-amido intermediate.[10][13] | K₃PO₄ (Potassium phosphate) is the optimal choice for selective arylation of the 2-amino group, providing a balance of sufficient basicity with excellent functional group tolerance.[4][6] Stronger bases like NaOt-Bu can lead to side reactions and lower selectivity with this substrate class. Weaker bases like Cs₂CO₃ may also be effective but often require higher temperatures.[7][12] |
| Solvent | Provides the medium for the reaction, affecting solubility of reagents and intermediates, and influencing reaction rates. | Aprotic polar solvents are generally preferred. t-BuOH (tert-Butanol) and Dioxane have been shown to be highly effective for this specific transformation.[4][12] Toluene is another common choice.[7] It is imperative to use anhydrous and degassed solvents to prevent catalyst deactivation.[11] |
Detailed Experimental Protocol: N-Arylation of 2-Aminobenzimidazole
This protocol is adapted from validated literature procedures for the chemoselective palladium-catalyzed arylation of the exocyclic amino group of 2-aminobenzimidazoles.[4][6]
Materials & Reagents:
-
2-Aminobenzimidazole (1.0 mmol, 1.0 equiv)
-
Aryl Bromide (1.1 mmol, 1.1 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 0.01 equiv, 1 mol%)
-
DavePhos (or similar biarylphosphine ligand, e.g., XPhos) (0.02 mmol, 0.02 equiv, 2 mol%)
-
K₃PO₄ (Potassium phosphate, finely ground) (1.5 mmol, 1.5 equiv)
-
Anhydrous tert-Butanol (t-BuOH) or Dioxane (3-5 mL)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
Experimental Workflow:
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 2-aminobenzimidazole (1.0 mmol), the aryl bromide (1.1 mmol), Pd₂(dba)₃ (0.01 mmol), the biarylphosphine ligand (0.02 mmol), and finely ground K₃PO₄ (1.5 mmol).
-
Inerting the Atmosphere: Seal the Schlenk tube with a septum or screw cap. Evacuate the tube under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous, degassed t-BuOH or dioxane (3-5 mL) to the tube via a syringe.
-
Reaction Execution: Place the sealed tube into a preheated oil bath set to 120 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under an inert atmosphere) and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 5-24 hours).
-
Workup: Once the reaction is complete, remove the tube from the oil bath and allow it to cool to room temperature.
-
Filtration: Dilute the reaction mixture with a suitable organic solvent like ethyl acetate (20 mL) and filter it through a short pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Concentration: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-aryl-2-aminobenzimidazole product.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive Catalyst: Oxygen or water contamination. | Ensure all reagents are dry, the solvent is anhydrous, and the system is thoroughly purged with an inert gas.[11] |
| Poor Ligand Choice: Ligand is not suitable for the specific substrate combination. | Switch to a different bulky biarylphosphine ligand (e.g., from DavePhos to XPhos or RuPhos). | |
| Insufficient Temperature: Reaction is too slow at the set temperature. | Incrementally increase the temperature (e.g., from 110 °C to 130 °C), but be mindful of potential substrate decomposition. | |
| Formation of Side Products | Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. | This can result from a competing β-hydride elimination pathway.[11] Ensure the correct ligand is used; bidentate ligands were first developed to suppress this, but modern bulky monophosphines are also effective.[1][11] |
| N1-Arylation: The reaction occurs on the imidazole ring instead of the exocyclic amine. | This indicates the Pd-catalyst system is not providing sufficient selectivity. Re-confirm the use of a bulky biarylphosphine ligand and K₃PO₄ as the base. If N1-arylation persists, consider lowering the reaction temperature. For deliberate N1-arylation, a switch to a copper-based catalyst system is recommended.[4][6] | |
| Dark, Tar-like Reaction | Catalyst Decomposition: The catalyst may be unstable at the reaction temperature. | Lower the catalyst loading or the reaction temperature. Ensure the ligand-to-palladium ratio is appropriate (typically 2:1 for L:Pd). |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-arylated 2-aminoimidazoles. Achieving high yields and excellent chemoselectivity for the exocyclic amine is not a matter of chance but a result of deliberate, informed choices. The selection of a bulky, electron-rich biarylphosphine ligand in combination with a moderately strong inorganic base like potassium phosphate is critical for directing the arylation away from the endocyclic nitrogens. By adhering to rigorous anhydrous and oxygen-free conditions and following the detailed protocols provided, researchers can reliably access these valuable molecular scaffolds for application in drug discovery and development.
References
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
-
palladium-catalyzed arylation of n-aminoimidazol-2-ones towards synthesis of constrain - Semantic Scholar. [Link]
-
General mechanism of Buchwald‐Hartwig reactions. - ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
-
Effect of solvent on Buchwald coupling of 2 and 3. a - ResearchGate. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. [Link]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? [Link]
-
Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles - PMC. [Link]
-
Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products | Organic Letters - ACS Publications. [Link]
-
Completely N[superscript 1]-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - DSpace@MIT. [Link]
-
The Buchwald–Hartwig Amination After 25 Years - ResearchGate. [Link]
-
Scope and limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides - PubMed. [Link]
-
Role of the base in Buchwald-Hartwig amination - PubMed. [Link]
-
The Buchwald-Hartwig Amination After 25 Years - PubMed. [Link]
-
MIT Open Access Articles Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC. [Link]
-
Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - RSC Publishing. [Link]
-
Palladium-catalyzed N-arylation of 2-aminothiazoles - PubMed - NIH. [Link]
-
Study of scope and limitations of Buchwald–Hartwig Coupling/Pyridine... - ResearchGate. [Link]
-
Palladium-Catalyzed N-Arylation of 2-Aminothiazoles - PMC. [Link]
-
(PDF) Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]
-
Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - Beilstein Journals. [Link]
-
Synthesis of substituted N-heterocycles by N-arylation - Organic Chemistry Portal. [Link]
-
Synthesis of 2-Arylindoles via Tandem Radical Cylization - Organic Chemistry Portal. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Completely N[superscript 1]-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib [dspace.mit.edu]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. jk-sci.com [jk-sci.com]
Preparation of 1-aryl-1H-imidazol-2-amines via cyanamide condensation
An Application Guide for the Synthesis of 1-Aryl-1H-imidazol-2-amines via Cyanamide Condensation
Introduction: The Significance of the 2-Aminoimidazole Scaffold
The 1-aryl-1H-imidazol-2-amine framework is a privileged scaffold in medicinal chemistry and drug development. These heterocycles are integral components of numerous biologically active molecules, exhibiting a wide spectrum of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1] Their prevalence in natural products and synthetic pharmaceuticals underscores the need for robust and efficient synthetic methodologies. This application note provides a detailed protocol and mechanistic insights for the preparation of 1-aryl-1H-imidazol-2-amines, focusing on a modern approach that utilizes the condensation of an in-situ generated azirine intermediate with cyanamide.
Cyanamide (H₂NCN) is a highly versatile and reactive C1 building block in organic synthesis.[2][3] Its unique structure, featuring both a nucleophilic amino group and an electrophilic nitrile group, allows it to participate in a variety of cyclization and condensation reactions to form nitrogen-rich heterocycles.[3][4] The method detailed herein leverages this reactivity to construct the target imidazole ring system in a convergent and efficient manner.
Reaction Principle and Mechanism
The synthesis of 1-aryl-1H-imidazol-2-amines can be effectively achieved through a two-bond disconnection strategy, reacting a C2-N3 fragment (cyanamide) with an N1-C4-C5 unit derived from a vinyl azide.[5] This pathway offers a high degree of regiocontrol and functional group tolerance.
The reaction proceeds through a cascade mechanism:
-
Azirine Formation: The starting vinyl azide, upon thermal or photochemical activation, undergoes intramolecular cyclization with the expulsion of dinitrogen gas (N₂) to form a highly reactive 2H-azirine intermediate.
-
Nucleophilic Attack: The amino group of cyanamide acts as a nucleophile, attacking the strained C=N bond of the 2H-azirine. This ring-opening step forms a vinyl-substituted guanidine intermediate.
-
Intramolecular Cyclization & Tautomerization: The terminal nitrogen of the guanidine moiety then undergoes an intramolecular nucleophilic attack on the vinyl carbon, leading to a 5-membered ring closure. Subsequent tautomerization of the resulting imidazoline yields the final, aromatic 1-aryl-1H-imidazol-2-amine product.[5]
This mechanistic pathway highlights the causality behind the experimental design: the initial generation of a strained, reactive intermediate (the azirine) is critical for activating the system towards reaction with the otherwise stable cyanamide molecule.
Experimental Protocol: Synthesis of 1,5-Diphenyl-1H-imidazol-2-amine
This protocol is adapted from established literature procedures for the synthesis of 2-aminoimidazoles from vinyl azides and cyanamide.[5] It describes the preparation of a representative compound, 1,5-diphenyl-1H-imidazol-2-amine.
Materials and Equipment
-
Reagents:
-
1-azido-1,2-diphenylethene (1.0 mmol, 221.3 mg)
-
Cyanamide (1.2 mmol, 50.4 mg)
-
Anhydrous 1,4-Dioxane (10 mL)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction and chromatography)
-
Hexanes (for chromatography)
-
-
Equipment:
-
50 mL round-bottom flask or Schlenk tube
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
-
Safety Precautions:
-
Organic azides are potentially explosive and should be handled with care, avoiding shock, friction, and excessive heat. Conduct the reaction behind a safety shield.
-
Cyanamide is toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dioxane is a flammable solvent and a suspected carcinogen. Handle with appropriate precautions.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-azido-1,2-diphenylethene (1.0 mmol, 221.3 mg) and cyanamide (1.2 mmol, 50.4 mg).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add anhydrous 1,4-dioxane (10 mL) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring.
-
Causality Check: Heating is essential to promote the thermal decomposition of the vinyl azide into the reactive 2H-azirine intermediate. The inert atmosphere prevents potential side reactions with atmospheric oxygen and moisture.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system). The disappearance of the starting vinyl azide spot indicates reaction progression. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete (as determined by TLC), cool the flask to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude residue in ethyl acetate (30 mL).
-
Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL). The aqueous washes help remove any remaining cyanamide and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate again under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexanes.
-
Load the crude material onto the column (dry loading is often preferred for better separation).
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect the fractions containing the desired product (as identified by TLC) and combine them.
-
Evaporate the solvent from the combined fractions to yield the pure 1,5-diphenyl-1H-imidazol-2-amine as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Data Presentation: Representative Examples
The described methodology is versatile and can be applied to a range of substituted vinyl azides to generate a library of 1-aryl-1H-imidazol-2-amines.
| Entry | Aryl Group (R¹) | Substituent (R²) | Product | Yield (%) |
| 1 | Phenyl | Phenyl | 1,5-Diphenyl-1H-imidazol-2-amine | 85 |
| 2 | 4-MeO-Ph | Phenyl | 1-(4-Methoxyphenyl)-5-phenyl-1H-imidazol-2-amine | 81 |
| 3 | 4-Cl-Ph | Phenyl | 1-(4-Chlorophenyl)-5-phenyl-1H-imidazol-2-amine | 77 |
| 4 | Phenyl | 4-Me-Ph | 5-(4-Methylphenyl)-1-phenyl-1H-imidazol-2-amine | 83 |
| Data synthesized from trends reported in the literature.[5] |
Process Optimization and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Insufficient temperature; Deactivated starting material. | Ensure the reaction is at a full reflux. Check the purity of the starting vinyl azide. |
| Formation of Multiple Byproducts | Reaction temperature too high leading to decomposition; Presence of oxygen or water. | Lower the reflux temperature slightly if possible (e.g., by using a lower-boiling solvent like THF, though this may require longer reaction times). Ensure the system is fully under an inert atmosphere and using anhydrous solvents. |
| Difficult Purification | Streaking on TLC plate; Co-elution of impurities. | Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol). Consider an acid/base extraction during workup to remove basic or acidic impurities.[6] |
| Low Isolated Yield | Product loss during work-up or chromatography. | Ensure complete extraction from the aqueous layer. Use care during column chromatography to avoid mixing fractions. |
Experimental Workflow Visualization
The overall process from starting materials to the final characterized product can be summarized in the following workflow.
Conclusion
The condensation of cyanamide with in-situ generated 2H-azirines represents a powerful and direct strategy for synthesizing medicinally relevant 1-aryl-1H-imidazol-2-amines. This application note provides a comprehensive, self-validating protocol grounded in established chemical principles. By understanding the underlying mechanism and critical experimental parameters, researchers can effectively apply and adapt this methodology to accelerate the discovery and development of novel imidazole-based therapeutics.
References
-
Oró, J., Basile, B., Cortes, S., Shen, C., & Yamrom, T. (1984). The prebiotic synthesis and catalytic role of imidazoles and other condensing agents. Origins of Life and Evolution of the Biosphere, 14(1-4), 237-242. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. [Link]
-
Kerru, N., Bhaskaruni, S. V. H. S., Gummidi, L., & Maddila, S. N. (2020). Recent advances in heterogeneous catalysts for the synthesis of imidazole derivatives. Catalysis Reviews, 63(3), 475-537. [Link]
-
Vichier-Guerre, S., Dugué, L., & Pochet, S. (2014). A convenient synthesis of 4(5)-(hetero)aryl-1H-imidazoles via microwave-assisted Suzuki–Miyaura cross-coupling reaction. Tetrahedron Letters, 55(44), 6347-6350. [Link]
-
Kroke, E., Schwarz, M., Horath-Bordon, E., Kroll, P., Noll, B., & Norman, A. D. (2001). Condensation reactions of cyanamide yielding discrete oligomers, polymers and extended networks. New Journal of Chemistry, 25(6), 789-798. [Link]
-
Qian, P., Su, J.-H., Wang, Y., Bi, M., Zha, Z., & Wang, Z. (2017). Electrocatalytic C–H/N–H Coupling of 2′-Aminoacetophenones for the Synthesis of Isatins. The Journal of Organic Chemistry, 82(12), 6434-6440. [Link]
-
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3985-4004. [Link]
-
Sharma, V., Kumar, V., & Sharma, U. (2019). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 24(18), 3288. [Link]
-
Patsnap. (2024). What is the mechanism of Cyanamide? [Link]
-
Gümüş, M., Ceylan, Ş., & Ceylan, M. (2021). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Molecules, 26(16), 4945. [Link]
-
Saladino, R., Botta, G., & Di Mauro, E. (2016). Prebiotic Lipidic Amphiphiles and Condensing Agents on the Early Earth. Life, 6(2), 16. [Link]
-
Reddy, C. V., Grée, D., & Grée, R. (2007). A Simple and Practical Synthesis of 2-Aminoimidazoles. The Journal of Organic Chemistry, 72(19), 7418-7420. [Link]
-
Wang, L., He, W., & Zhang, Y. (2012). Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. Molecules, 17(11), 12699-12709. [Link]
-
Kondhare, D. D., Khan, F. A. K., Sangshetti, J. N., & Shinde, D. B. (2021). Eco-efficient one-pot tandem synthesis of 1-aryl-1H-tetrazol-5-amine by CAN via in situ generated 1-phenylthiourea and heterocumene. Hacettepe Journal of Pharmacy and Medical Sciences, 1(1), 1-8. [Link]
-
Girek, T., Zięba, A., & Suwiński, J. (2012). The pseudo-Michael reaction of 1-aryl-4,5-dihydro-1H-imidazol-2-amines with ethyl ethoxymethylenecyanoacetate. Chemistry Central Journal, 6, 128. [Link]
-
Rodríguez-Mata, M., Gotor-Fernández, V., González-Sabín, J., Rebolledo, F., & Gotor, V. (2012). Straightforward preparation of biologically active 1-aryl- and 1-heteroarylpropan-2-amines in enantioenriched form. Organic & Biomolecular Chemistry, 10(3), 562-570. [Link]
-
Wu, Y., & Sun, H. (2000). 1-Cyanoimidazole as a Mild and Efficient Electrophilic Cyanating Agent. Organic Letters, 2(6), 759-761. [Link]
-
Karataş, M. O., & Demir, B. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Journal of the Turkish Chemical Society Section A: Chemistry, 10(4), 935-946. [Link]
- WO2007079944A1 - Process for isolation of an organic amine. (2007).
Sources
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Cyanamide? [synapse.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 6. WO2007079944A1 - Process for isolation of an organic amine - Google Patents [patents.google.com]
Application Notes and Protocols: Solid-Phase Synthesis of Pyridine-Imidazole Libraries
Introduction: The Significance of Pyridine-Imidazole Scaffolds in Drug Discovery
The pyridine and imidazole heterocyclic systems are privileged scaffolds in medicinal chemistry, appearing in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, and the imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, both offer unique properties as bioisosteres of other functional groups and can engage in a variety of non-covalent interactions with biological targets.[3][4] When combined into a single molecular framework, such as in imidazopyridines, these scaffolds give rise to a chemical space rich with therapeutic potential.[1][5][6] Imidazo[1,2-a]pyridines, for instance, are found in widely prescribed anxiolytic and hypnotic drugs.[1] The structural diversity that can be achieved by substituting these core structures makes them ideal candidates for the generation of compound libraries for high-throughput screening in drug discovery programs.[2]
Solid-phase synthesis (SPS) has emerged as a powerful technology for the rapid generation of large numbers of compounds in a parallel or combinatorial fashion.[7][8] By anchoring the initial building block to an insoluble polymer support, excess reagents and by-products can be easily removed by simple filtration and washing steps, thus avoiding tedious and time-consuming purification of intermediates.[7] This allows for the use of excess reagents to drive reactions to completion, a key advantage in library synthesis. This application note provides a detailed guide to the solid-phase synthesis of pyridine-imidazole libraries, outlining key strategic considerations and providing detailed experimental protocols.
Principles of Solid-Phase Synthesis for Heterocyclic Libraries
The successful solid-phase synthesis of a chemical library hinges on several key factors: the choice of a suitable solid support and linker, the development of robust and high-yielding chemical transformations that are compatible with the solid-phase format, and an efficient final cleavage step to release the target compounds from the resin.
Solid Supports and Linkers
The choice of solid support, typically a cross-linked polystyrene resin such as Merrifield or Wang resin, is crucial for the success of the synthesis. The linker is a bifunctional molecule that connects the growing compound to the solid support. A critical aspect of linker selection is its cleavage characteristics. For many applications, a "traceless" linker is desirable, where upon cleavage, no residual functionality from the linker remains on the final product.[9][10][11] Silyl linkers, for example, can be cleaved under acidic conditions, leaving behind a hydrogen atom where the linker was attached.[9][12] Photolabile linkers offer an alternative cleavage strategy using light, which can be advantageous for sensitive compounds.[13]
Synthetic Strategies on Solid Phase
The construction of the pyridine and imidazole rings on the solid support can be achieved through various synthetic routes. For pyridines, the Hantzsch synthesis and its variations are commonly employed, involving the condensation of an aldehyde, a β-ketoester, and ammonia.[14][15][16] The solid-phase synthesis of 2,4,6-trisubstituted pyridines has been described, where a 1,5-diketone intermediate is generated on the resin and subsequently cyclized.[14] For imidazoles, multicomponent reactions are particularly well-suited for library synthesis, where an aldehyde, a 1,2-dione, an amine, and an ammonium source can be combined in a single step to generate highly substituted imidazoles.[17][18]
The following workflow illustrates a general strategy for the solid-phase synthesis of a pyridine-imidazole library.
Caption: General workflow for solid-phase synthesis of a pyridine-imidazole library.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the solid-phase synthesis of a representative library of 2,4,6-trisubstituted pyridines, which can be further functionalized to introduce an imidazole moiety.
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| Wang Resin | Sigma-Aldrich | 100-200 mesh, 1% DVB, 1.0 mmol/g |
| Dichloromethane (DCM) | Fisher Scientific | ACS Grade |
| N,N-Dimethylformamide (DMF) | Fisher Scientific | ACS Grade |
| Piperidine | Sigma-Aldrich | 99% |
| Acetic Anhydride | Sigma-Aldrich | 99.5% |
| Pyridine | Sigma-Aldrich | Anhydrous, 99.8% |
| Aldehydes (various) | Sigma-Aldrich | Reagent Grade |
| Chalcones (various) | Sigma-Aldrich | Reagent Grade |
| Ammonium Acetate | Sigma-Aldrich | 98% |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | 99% |
| Triisopropylsilane (TIS) | Sigma-Aldrich | 98% |
| Diethyl Ether | Fisher Scientific | ACS Grade |
Protocol 1: Loading of the First Building Block (Hydroxyacetophenone) onto Wang Resin
This protocol describes the attachment of a hydroxyacetophenone derivative to Wang resin, which will serve as the foundation for the pyridine ring synthesis.
-
Resin Swelling: Swell Wang resin (1.0 g, 1.0 mmol) in DCM (10 mL) in a solid-phase synthesis vessel for 30 minutes. Drain the DCM.
-
Activation and Coupling: Dissolve the hydroxyacetophenone (3.0 mmol) and a coupling reagent such as diisopropylcarbodiimide (DIC, 3.0 mmol) in a minimal amount of DMF. Add this solution to the swollen resin.
-
Reaction: Gently agitate the resin slurry at room temperature for 12-16 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (1.0 mL) and pyridine (1.0 mL) in DCM (8 mL) for 1 hour. Wash the resin as described in step 4.
-
Drying: Dry the resin under vacuum to a constant weight.
Protocol 2: Solid-Phase Synthesis of 2,4,6-Trisubstituted Pyridines
This protocol outlines the construction of the pyridine ring on the solid support through a Claisen-Schmidt condensation followed by a Michael addition and cyclization.[14]
-
Claisen-Schmidt Condensation:
-
Swell the resin-bound hydroxyacetophenone (1.0 mmol) in a 1:1 mixture of DMF and methanol (10 mL).
-
Add an aldehyde (R¹-CHO, 5.0 mmol) and a catalytic amount of a base such as sodium methoxide.
-
Agitate the mixture at room temperature for 24 hours.
-
Wash the resin with methanol (3 x 10 mL), water (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
-
-
Michael Addition:
-
Swell the resin-bound chalcone intermediate in a suitable solvent such as THF.
-
Add a methyl ketone (R²-COCH₃, 5.0 mmol) and a base (e.g., potassium tert-butoxide).
-
Agitate the mixture at room temperature for 24-48 hours.
-
Wash the resin as described in step 1.
-
-
Cyclization to form the Pyridine Ring:
-
Treat the resin-bound 1,5-diketone with a solution of ammonium acetate (10 mmol) in a high-boiling point solvent like acetic acid or N-methyl-2-pyrrolidone (NMP).
-
Heat the reaction mixture at 120-150 °C for 4-8 hours.
-
Cool the reaction to room temperature and wash the resin thoroughly with DMF (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
-
The following diagram illustrates the chemical transformations on the solid support.
Caption: Solid-phase synthesis of a 2,4,6-trisubstituted pyridine.
Protocol 3: Cleavage from the Solid Support
The final step is the release of the synthesized pyridine derivatives from the solid support. The choice of cleavage cocktail is critical and depends on the linker used and the presence of acid-sensitive functional groups in the target molecules.[19][20]
-
Resin Preparation: Wash the dried resin with DCM (3 x 10 mL) to remove any residual solvents.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a cleavage cocktail. A common cocktail for acid-labile linkers like Wang is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v).[19] TIS acts as a scavenger to trap reactive carbocations that can cause side reactions.[21][22]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Product Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.
-
Precipitation: Precipitate the cleaved product by adding the filtrate to a large volume of cold diethyl ether.
-
Purification: Collect the precipitate by centrifugation or filtration, wash with cold diethyl ether, and dry under vacuum. The crude product can be further purified by techniques such as high-performance liquid chromatography (HPLC).
Characterization
The identity and purity of the synthesized library members should be confirmed by analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Building Imidazole Scaffolds
Once a library of functionalized pyridines is obtained, the imidazole ring can be introduced. For example, a resin-bound aminopyridine can be reacted with an aldehyde and an isocyanide in a Ugi-type reaction, followed by cyclization to form the imidazopyridine scaffold. Alternatively, a diaminopyridine intermediate can be cyclized with an aldehyde to form the imidazole ring.[23][24]
The following diagram depicts a possible route to an imidazo[4,5-b]pyridine.
Caption: Formation of an imidazopyridine scaffold on a solid support.
Conclusion
Solid-phase synthesis is a highly effective methodology for the generation of pyridine-imidazole libraries for drug discovery. By carefully selecting the solid support, linker, and synthetic route, diverse libraries of these important heterocyclic compounds can be efficiently prepared. The protocols outlined in this application note provide a robust starting point for researchers entering this field. The versatility of the pyridine and imidazole cores, combined with the power of combinatorial solid-phase synthesis, offers immense opportunities for the discovery of novel therapeutic agents.
References
-
Shultz, M. J., & Kiddle, J. J. (2001). Solid-Phase Synthesis of 2,4,6-Trisubstituted Pyridines. Organic Letters, 3(22), 3591–3593. [Link]
-
Lemrová, B., Smyslová, P., Popa, I., Oždian, T., Zajdel, P., & Soural, M. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(10), 558–565. [Link]
-
Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Wang, Y., & Miller, R. L. (2009). A Photolabile Linker for the Solid-Phase Synthesis of Peptide Hydrazides and Heterocycles. Organic Letters, 11(20), 4171–4174. [Link]
-
Combinatorial Chemistry Review. (2020, March 10). Traceless Linkers. Retrieved from [Link]
-
Vapourtec. (n.d.). Application Note 72: Cleaving peptides in flow. Retrieved from [Link]
-
Baird, E. E., & Dervan, P. B. (1996). Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids. Journal of the American Chemical Society, 118(26), 6141–6146. [Link]
-
Zhang, H., & Tumelty, D. (2000). Solid-Supported Synthesis of Imidazoles: A Strategy for Direct Resin-Attachment to the Imidazole Core. The Journal of Organic Chemistry, 65(16), 4750–4758. [Link]
-
Park, S.-J., & Lee, Y.-S. (2009). Library-directed solution- and solid-phase synthesis of 2,4-disubstituted pyridines: one-pot approach through 6π-azaelectrocyclization. Journal of Combinatorial Chemistry, 11(6), 975–981. [Link]
-
Krchnák, V., & Holladay, M. W. (2002). Traceless Solid-Phase Organic Synthesis. Chemical Reviews, 102(1), 61–92. [Link]
-
Sharma, S., & Ganesan, A. (2001). Solid phase synthesis of complex natural products and libraries thereof. Chemical Reviews, 101(7), 2015–2044. [Link]
-
Rinnová, M., Vidal, A., Nefzi, A., & Houghten, R. A. (2002). Solid-phase synthesis of 1,2,5-trisubstituted 4-imidazolidinones. Journal of Combinatorial Chemistry, 4(3), 209–213. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
Das, B., & Kumar, A. (2012). Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. Green Chemistry, 14(5), 1318–1321. [Link]
-
de Souza, M. V. N., & de Almeida, M. V. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025, March). A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. [Link]
-
University of Southampton. (n.d.). Synthesis and development of novel silicon linkers for solid phase synthesis. Retrieved from [Link]
-
Bräse, S., & Degen, S. (2001). Solid-Phase Synthesis of Purines from Pyrimidines. Journal of Combinatorial Chemistry, 3(2), 143–145. [Link]
-
van Leusen, A. M., Wildeman, J., & Oldenziel, O. H. (1977). A general and convenient synthesis of imidazoles from tosylmethyl isocyanide and aldimines. The Journal of Organic Chemistry, 42(7), 1153–1159. [Link]
-
Kantam, M. L., Kumar, K. B. S., & Sreekanth, P. (2006). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences, 118(6), 63–67. [Link]
-
IntechOpen. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]
-
Royal Society of Chemistry. (2022, May 20). Pyridine Synthesis. In Heterocyclic Chemistry. [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
Liu, Y., et al. (2023). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ias.ac.in [ias.ac.in]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. emolecules.com [emolecules.com]
- 8. Solid-phase DNA-encoded library synthesis: a master builder's instructions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Traceless Linkers [combichemistry.com]
- 10. Traceless solid phase synthesis of natural product inspired cis-1,2-dehydrodecalins - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. books.rsc.org [books.rsc.org]
- 16. Pyridine - Wikipedia [en.wikipedia.org]
- 17. Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. journalirjpac.com [journalirjpac.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. 8696823.fs1.hubspotusercontent-na1.net [8696823.fs1.hubspotusercontent-na1.net]
- 21. peptide.com [peptide.com]
- 22. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Directed solid-phase synthesis of trisubstituted imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Reagents for Regioselective N-Arylation of 2-Aminoimidazole: A Guide to Catalyst-Controlled Synthesis
An Application Guide for Medicinal Chemists
The 2-aminoimidazole (2-AI) scaffold is a privileged structure in medicinal chemistry, forming the core of natural products and synthetic compounds with a wide range of biological activities, including the inhibition of bacterial biofilms.[1][2] The ability to selectively introduce aryl groups at specific nitrogen atoms of the 2-AI core is critical for structure-activity relationship (SAR) studies and the development of novel therapeutics. However, the 2-aminoimidazole molecule presents a significant synthetic challenge due to the presence of three distinct nucleophilic nitrogen atoms: the two endocyclic (ring) nitrogens and the exocyclic (primary amine) nitrogen. Furthermore, the system exists as tautomers, complicating predictable reactions.
This guide provides a detailed overview of catalyst-controlled methodologies that enable the highly regioselective N-arylation of 2-aminoimidazole, empowering researchers to access specific isomers with precision. We will explore the mechanistic rationale behind catalyst choice and provide detailed, field-proven protocols for achieving selective arylation at either the exocyclic amino group or the endocyclic imidazole nitrogen.
The Challenge: Controlling Regioselectivity
The 2-aminoimidazole core contains three potential sites for N-arylation. The inherent nucleophilicity and steric accessibility of these sites can lead to mixtures of products under non-optimized conditions. The key to regiocontrol lies in selecting a catalyst system that exhibits a strong preference for one nitrogen atom over the others. Groundbreaking work has demonstrated that an orthogonal approach, using either palladium or copper catalysis, can provide exquisite control over the reaction's outcome.[3][4]
As a guiding principle, palladium catalysis generally favors arylation of the exocyclic primary amino group, while copper catalysis directs the arylation to the endocyclic N1-position of the imidazole ring.[3][4]
Part 1: Palladium-Catalyzed Exocyclic (NH₂) N-Arylation
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds.[5][6] This reaction employs a palladium catalyst with a specialized phosphine ligand to couple amines with aryl halides. For 2-aminoimidazoles, this methodology has been proven to be highly selective for the exocyclic primary amino group.[3][4]
Mechanistic Rationale
The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle. The selectivity for the exocyclic amine is attributed to its higher basicity and steric accessibility compared to the endocyclic nitrogens, allowing for preferential coordination to the palladium center after the initial oxidative addition of the aryl halide. The choice of a bulky, electron-rich biaryl monophosphine ligand is critical for promoting the reductive elimination step that forms the desired C-N bond and regenerates the active Pd(0) catalyst.[7]
Protocol for Selective Exocyclic N-Arylation
This protocol is adapted from the highly efficient methods developed for aminoazoles.[3][4] A key consideration is the potential for imidazoles to inhibit catalyst activation; pre-mixing the palladium source and ligand before adding the other reagents can significantly improve reaction efficiency.[8][9][10]
Materials & Reagents
| Reagent/Material | Suggested Product/Purity | Role |
| 2-Aminoimidazole | Sulfate or free base, >98% | Nucleophile |
| Aryl Bromide/Triflate | Various, >98% | Electrophile |
| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | Palladium(0) Source |
| Biaryl Phosphine Ligand | e.g., XPhos, RuPhos, or BrettPhos | Catalyst Ligand |
| K₃PO₄ | Anhydrous, finely milled | Base |
| Solvent | Anhydrous Dioxane or DMF | Reaction Medium |
| Reaction Vessel | Microwave vial or Schlenk tube | Inert Atmosphere |
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the biaryl phosphine ligand (2.4-4.8 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Catalyst Pre-activation (Optional but Recommended): Add anhydrous solvent (e.g., Dioxane) and stir the mixture at a slightly elevated temperature (e.g., 80 °C) for 10-15 minutes.
-
Reagent Addition: Cool the vessel to room temperature. Under a positive pressure of inert gas, add 2-aminoimidazole (1.0 eq), the aryl halide (1.1-1.2 eq), and K₃PO₄ (2.0-2.5 eq).
-
Reaction: Seal the vessel tightly and heat to the target temperature (typically 100-120 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed. For 2-aminoimidazole sulfate, the use of DMF as a solvent is reported to be crucial.[4]
-
Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Part 2: Copper-Catalyzed Endocyclic (N1) N-Arylation
For the synthesis of N1-arylated 2-aminoimidazoles, copper catalysis provides a complementary and highly selective solution. This transformation is a modern variant of the classic Ullmann condensation or Goldberg reaction, which are known for forming C-N and C-O bonds using copper.[11][12]
Mechanistic Rationale
The Ullmann-type reaction mechanism is thought to involve the formation of a copper(I) species in the presence of a ligand.[11] This species coordinates with the imidazole nitrogen, forming a copper-azolate intermediate. This intermediate then undergoes reaction with the aryl halide, likely through an oxidative addition/reductive elimination sequence, to yield the N1-arylated product. The preference for the endocyclic nitrogen is driven by the propensity of copper to coordinate with the azole ring. Diamine ligands are often used to stabilize the copper catalyst and accelerate the reaction.[13]
Optimized Protocol for Selective Endocyclic N-Arylation
This protocol leverages the catalyst system demonstrated to be selective for the azole nitrogen in 2-aminobenzimidazoles and related heterocycles.[3][4] Aryl iodides are typically the most effective coupling partners in copper-catalyzed reactions.
Materials & Reagents
| Reagent/Material | Suggested Product/Purity | Role |
| 2-Aminoimidazole | Free base, >98% | Nucleophile |
| Aryl Iodide | Various, >98% | Electrophile |
| CuI | Copper(I) Iodide, >99% | Copper(I) Source |
| Ligand | N,N'-Dimethylethylenediamine | Catalyst Ligand |
| Cs₂CO₃ | Cesium Carbonate, >99% | Base |
| Solvent | Anhydrous Dioxane or DMF | Reaction Medium |
| Reaction Vessel | Microwave vial or Schlenk tube | Inert Atmosphere |
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add CuI (5-10 mol%), 2-aminoimidazole (1.2 eq), and Cs₂CO₃ (2.0 eq).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen).
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., Dioxane), followed by the aryl iodide (1.0 eq) and the diamine ligand (10-20 mol%).
-
Reaction: Seal the vessel tightly and heat to the target temperature (typically 110-130 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and add aqueous ammonia. Stir for 15-20 minutes to complex the copper salts. Separate the layers.
-
Extraction: Extract the aqueous layer with additional ethyl acetate (2-3 times).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Comparative Data Summary
The following table summarizes the expected outcomes based on the choice of catalyst system for the arylation of aminoazoles with various aryl halides, demonstrating the high degree of regioselectivity achievable.[3][4]
| Catalyst System | Aryl Halide Example | Predominant Product Isomer | Typical Yield Range |
| Pd₂(dba)₃ / XPhos / K₃PO₄ | 4-Bromotoluene | Exocyclic (NH-Aryl) | 80-95% |
| Pd₂(dba)₃ / XPhos / K₃PO₄ | 4-Chlorobenzonitrile | Exocyclic (NH-Aryl) | 75-90% |
| CuI / Diamine / Cs₂CO₃ | 4-Iodotoluene | Endocyclic (N1-Aryl) | 70-88% |
| CuI / Diamine / Cs₂CO₃ | 1-Iodo-4-methoxybenzene | Endocyclic (N1-Aryl) | 85-95% |
Conclusion
The regioselective N-arylation of 2-aminoimidazole is not only feasible but can be controlled with a high degree of precision. By leveraging the distinct reactivity of palladium and copper catalysts, medicinal chemists can selectively synthesize either exocyclic or endocyclic N-arylated isomers from a common starting material. The palladium-catalyzed Buchwald-Hartwig amination reliably yields the N-aryl-1H-imidazol-2-amine, while the copper-catalyzed Ullmann condensation produces the 1-aryl-1H-imidazol-2-amine. These orthogonal, catalyst-controlled strategies are invaluable tools for accelerating drug discovery programs that rely on the versatile 2-aminoimidazole scaffold.
References
-
Ueda, S., & Buchwald, S. L. (2011). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. Angewandte Chemie International Edition, 50(38), 8948-8951. [Link]
-
Bunders, C. A., Richards, J. J., & Melander, C. (2010). Identification of aryl 2-aminoimidazoles as biofilm inhibitors in Gram-negative bacteria. Bioorganic & Medicinal Chemistry Letters, 20(12), 3797-3800. [Link]
-
Buchwald, S. L., & Hartwig, J. F. (1994-2000s). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Ullmann, F. (1903). Ullmann condensation. Wikipedia. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 133(45), 18266–18269. [Link]
-
Steenackers, H. P., et al. (2011). Structure–Activity Relationship of 4(5)-Aryl-2-amino-1H-imidazoles, N1-Substituted 2-Aminoimidazoles and Imidazo[1,2-a]pyrimidinium Salts as Inhibitors of Biofilm Formation by Salmonella Typhimurium and Pseudomonas aeruginosa. Journal of Medicinal Chemistry, 54(2), 472-484. [Link]
-
Monrad, S. U., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, 14(7), 1792-1795. [Link]
-
Wan, Y., et al. (2009). CuO/Oxalyl Dihydrazide/Ketone System for Ullmann Amination. Angewandte Chemie International Edition, 48(48), 9148-9152. [Link]
-
Various Authors. Ullmann Reaction. Organic Chemistry Portal. [Link]
Sources
- 1. Identification of aryl 2-aminoimidazoles as biofilm inhibitors in Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) Structure−Activity Relationship of 4(5)-Aryl-2-amino-1H-imidazoles, N1-Substituted 2-Aminoimidazoles and Imidazo[1,2-a]pyrimidinium Salts as Inhibitors of Biofilm Formation by Salmonella Typhimurium and Pseudomonas aeruginosa [academia.edu]
- 3. Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Completely N[superscript 1]-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib [dspace.mit.edu]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Catalyst Poisoning in Pd-Catalyzed Imidazole Arylation
Welcome to the Technical Support Center for Palladium-Catalyzed Imidazole Arylation. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-H functionalization on this critical heterocycle. Catalyst deactivation and poisoning are among the most persistent challenges in these reactions, leading to stalled reactions, low yields, and inconsistent results.
This resource provides in-depth, field-tested troubleshooting guides and FAQs to diagnose and overcome these issues. We move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when a reaction underperforms.
Q1: My imidazole arylation reaction has stalled or is showing very low conversion. How do I know if catalyst poisoning is the culprit?
A: Differentiating catalyst poisoning from other issues like poor reagent quality or non-optimal conditions is the first critical step. Signs of catalyst deactivation or poisoning include:
-
Reaction Stalls: The reaction begins but slows down or stops completely before the starting material is consumed.[1]
-
Formation of Palladium Black: A fine black precipitate appears, indicating the aggregation of the active Pd(0) catalyst into an inactive state.[1]
-
Inconsistent Batch-to-Batch Results: If you observe significant variability between runs using different batches of reagents, it strongly suggests the presence of variable levels of catalyst poisons.[1]
-
Failure Upon Catalyst Recycling: If you are using a heterogeneous catalyst, a progressive drop in activity with each cycle is a classic sign of poisoning or degradation.[1]
A definitive diagnostic test is to run a parallel reaction using highly purified, anhydrous, and degassed reagents and solvents.[1] A significant improvement in yield points directly to poisoning from your original materials.
Q2: I see a black precipitate in my flask. What is it and can I save the reaction?
A: The black precipitate is almost certainly palladium black, an aggregated, inactive form of palladium.[1] Its formation signifies that the Pd(0) intermediates in your catalytic cycle are not properly stabilized by the supporting ligand. This can be caused by ligand degradation or conditions that favor aggregation over the desired catalytic turnover.
Once significant palladium black has formed, it is very difficult to salvage the reaction, as the soluble, active catalyst concentration has plummeted. The focus should shift to prevention in the next attempt. Adding more catalyst to a stalled reaction can sometimes restart it, confirming that the original catalyst was deactivated.[1]
Q3: Can the imidazole substrate itself be poisoning my catalyst?
A: Yes, this is a crucial and often overlooked aspect of imidazole arylation. Imidazoles are N-heterocycles and can act as ligands, competing with your phosphine or NHC ligand for coordination to the palladium center.[2][3] This can have two major negative effects:
-
Inhibition of Catalyst Activation: Imidazole can strongly coordinate to the Pd(II) precatalyst or Pd(0) source, preventing the binding of the intended ligand (e.g., a bulky biarylphosphine) that is necessary to form the active catalytic species.[4][5]
-
Formation of Dormant Species: Imidazole can displace the primary ligand from the active Pd(0) complex, forming catalytically dormant or less active palladium-imidazole complexes that slow down or halt the catalytic cycle.[2][3]
This dual role as both substrate and potential inhibitor is a key challenge in these reactions.
Troubleshooting Guides: From Diagnosis to Solution
This section provides structured guidance for specific experimental problems.
Guide 1: Low or No Conversion - Diagnosing the Poison
Low yield is the most common failure. The following workflow will help you pinpoint the cause.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low conversion.
Cause A: Imidazole Substrate Inhibition
As discussed in the FAQ, the imidazole substrate itself is a common inhibitor. The most effective strategy to overcome this is to form the active catalyst before introducing the imidazole.
This protocol is designed to form the active L-Pd(0) species in the absence of the inhibitory imidazole substrate, a technique shown to drastically improve reaction efficacy.[4][5]
-
Setup: In a flame-dried Schlenk flask under a positive pressure of inert gas (Argon or Nitrogen), add the Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and the phosphine ligand (e.g., XPhos, RuPhos).
-
Add Solvent: Add the required volume of anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Activation: Stir the mixture at an elevated temperature (e.g., 80-120 °C) for 5-10 minutes. The solution should change color, indicating the formation of the Pd(0)-ligand complex.
-
Cooling: Cool the solution to room temperature.
-
Addition of Reagents: To this pre-activated catalyst solution, add the imidazole substrate, aryl halide, and base.
-
Reaction: Heat the reaction mixture to the target temperature and monitor for progress.
Cause B: External Contaminants
Palladium catalysts are notoriously sensitive to a variety of external poisons that can be present as impurities in reagents or solvents.[6][7]
| Poison Type | Common Sources | Mechanism of Poisoning | Mitigation Strategy |
| Sulfur Compounds | Thiophenes in aryl halides, residual thiols, rubber septa | Strong, often irreversible coordination to the Pd center, blocking active sites.[6] | Use high-purity starting materials. If suspected, treat reagents with a scavenger or perform recrystallization. |
| Water / Oxygen | Wet solvents, atmospheric leaks, hygroscopic bases | Oxidizes the active Pd(0) to inactive Pd(II), leading to catalyst decomposition.[1] | Use anhydrous solvents, degas all liquids thoroughly (freeze-pump-thaw cycles), and maintain a strict inert atmosphere. |
| Halide Ions | Excess halides from reagents (e.g., LiCl) or byproducts | Can form stable, less reactive [L₂Pd(X)₂] complexes, inhibiting the catalytic cycle. Iodide is a known inhibitor in some C-N couplings.[8] | Avoid adding excess halide salts unless specified. Consider using a silver salt (e.g., Ag₂CO₃) as a halide scavenger. |
| Coordinating Solvents | DMF, DMSO (if not the intended solvent) | Can compete with the primary ligand for coordination sites, altering catalyst activity and stability.[9] | Choose solvents carefully based on literature precedent. Ensure solvents are pure and free from coordinating impurities. |
Guide 2: Formation of Palladium Black - Enhancing Catalyst Stability
The formation of palladium black indicates that the monoligated Pd(0) species, the active catalyst, is unstable and aggregating.[1] This is often a ligand-related issue.
Causality: The Role of the Ligand
The primary role of the ligand (e.g., a bulky biarylphosphine) is to stabilize the highly reactive 14-electron L-Pd(0) intermediate. This stabilization prevents aggregation while keeping the metal center accessible enough for oxidative addition to occur. If the ligand is not bulky enough, is used in too low a concentration, or degrades under the reaction conditions, the "naked" Pd(0) species will rapidly agglomerate.[2]
Visualization: Catalyst Deactivation Pathways
Caption: Key deactivation pathways competing with the catalytic cycle.
Solutions & Strategies
-
Ligand Choice: Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands form stable, monoligated Pd(0) complexes that are resistant to aggregation but highly active for oxidative addition.[2][10]
-
Ligand-to-Palladium Ratio: Ensure an adequate ligand-to-palladium ratio, typically ranging from 1:1 to 2:1. Too little ligand will leave Pd(0) species unstabilized.
-
Use a Precatalyst: Modern palladium precatalysts are air- and moisture-stable Pd(II) complexes that, upon activation, reliably generate the active L-Pd(0) species in a 1:1 ligand-to-metal ratio.[8][10] This avoids issues with incorrect stoichiometry and handling of sensitive phosphine ligands.
References
- BenchChem. (2025).
- Malig, T. C., et al. (2019).
- Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
-
Bellina, F., & Cauteruccio, S. (2019). Palladium‐ and Copper‐Mediated Direct C‐2 Arylation of Azoles — Including Free (NH)‐Imidazole, ‐Benzimidazole and ‐Indole — Under Base‐Free and Ligandless Conditions. Request PDF. [Link]
- BenchChem. (2025).
-
Fors, B. P. (2012). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]
- Aaltonen, P. (n.d.). Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions.
-
Sergeant, G. A., & Bartlett, A. F. F. (1955). The poisoning of palladium catalyst for the reaction between hydrogen and oxygen. Scilit. [Link]
-
Wang, J. (2018). Mechanistic Studies of Pd-Catalyzed C-N Bond Forming Reactions. eScholarship. [Link]
-
Chen, G., et al. (2012). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC. [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Chemistry - University of Rochester. [Link]
-
Bellina, F., & Lessi, M. (2014). Mechanistic Studies on the Pd-Catalyzed Direct Arylation of Imidazoles at C5: Role of the Substrate as a Ligand. ARPI - UNIPI. [Link]
-
Tlaceca, A., et al. (2010). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. [Link]
-
Tlaceca, A., et al. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC. [Link]
-
ResearchGate. (2019). Influence of reaction solvent on the Pd-catalyzed direct arylation of.... [Link]
-
Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Request PDF. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions [dspace.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: 1-(Pyridin-4-yl)-1H-imidazol-2-amine Synthesis
The following technical guide is structured as a Tier 3 Support resource, designed for researchers encountering yield or purity issues with the synthesis of 1-(Pyridin-4-yl)-1H-imidazol-2-amine .
Executive Summary & Strategic Analysis
The synthesis of 1-(Pyridin-4-yl)-1H-imidazol-2-amine presents a specific regiochemical challenge: establishing a C-N bond between the electron-deficient pyridine (C4 position) and the nucleophilic N1 of the imidazole ring, while preserving the free amine at C2.
Common pitfalls include:
-
Regioisomeric Confusion: Inadvertent synthesis of fused ring systems (e.g., imidazo[4,5-c]pyridine) rather than the desired bi-heterocyclic structure.
-
Catalyst Poisoning: The pyridine nitrogen often coordinates to Pd or Cu catalysts, stalling cross-coupling reactions.
-
Polymerization: The use of unstable
-haloaldehydes (like chloroacetaldehyde) leads to oligomeric byproducts.
To maximize yield and reproducibility, we recommend the "Acetal-Cyanamide Construction Route" over direct cross-coupling. This stepwise approach builds the imidazole ring onto the pyridine amine, ensuring 100% regioselectivity and avoiding heavy metal scavenging.
Recommended Protocol: The Acetal-Cyanamide Route
This protocol avoids the ambiguity of direct arylation by constructing the imidazole ring sequentially.
Phase A: N-Alkylation of 4-Aminopyridine
Objective: Synthesize the secondary amine intermediate N-(2,2-diethoxyethyl)pyridin-4-amine.
-
Reagents: 4-Aminopyridine (1.0 equiv), 2-Bromo-1,1-diethoxyethane (1.1 equiv),
(2.0 equiv), NaI (0.1 equiv). -
Solvent: Anhydrous DMF (Concentration: 0.5 M).
-
Procedure:
-
Suspend 4-aminopyridine and base in DMF.
-
Add 2-Bromo-1,1-diethoxyethane dropwise at RT to prevent dialkylation.
-
Heat to 90°C for 16 hours .
-
Critical Checkpoint: Monitor by LCMS. If conversion < 50%, add 0.1 equiv NaI (Finkelstein activation).
-
-
Workup: Dilute with water, extract with EtOAc. The product is often an oil.
Phase B: Guanidylation & Cyclization
Objective: Convert the intermediate to the guanidine and cyclize in situ.
-
Reagents: Phase A Intermediate (1.0 equiv), Cyanamide (50% aq. solution, 3.0 equiv).
-
Solvent: EtOH /
(1:1). -
Catalyst: Conc. HCl (2.5 equiv) — Essential for acetal hydrolysis.
-
Procedure:
-
Dissolve intermediate in solvent. Add HCl.
-
Heat to Reflux (100°C) .
-
Add Cyanamide solution portion-wise over 1 hour.
-
Reflux for 6–12 hours.
-
-
Purification:
Visualizing the Workflow
The following diagram illustrates the critical decision points and chemical pathways.
Caption: Logical workflow for the stepwise construction of the imidazole ring, highlighting critical quality control checkpoints.
Troubleshooting Guide (FAQ)
Issue 1: Low Yield in Step 1 (Alkylation)
Q: I am seeing mostly starting material (4-AP) remaining after 24 hours. A: The electron-poor pyridine ring reduces the nucleophilicity of the exocyclic amine.
-
Fix 1 (Catalysis): Add 10 mol% Sodium Iodide (NaI). This converts the bromoacetal to the more reactive iodoacetal in situ.
-
Fix 2 (Base): Switch from
to NaH (Sodium Hydride) in dry DMF at 0°C, then warm to RT. This deprotonates the amine, creating a potent amide nucleophile. Warning: This increases the risk of dialkylation.
Issue 2: Product is a Sticky Oil / Difficult to Isolate
Q: After cyclization, I cannot precipitate the solid. A: 2-Aminoimidazoles are highly polar and basic.
-
Fix: Do not use standard aqueous workups (EtOAc/Water). The product stays in the water.
-
Protocol: Evaporate the reaction mixture to dryness. Redissolve in minimal water. Basify to pH 10 with saturated
. If no solid forms, perform Continuous Liquid-Liquid Extraction using DCM or Chloroform for 24 hours. Alternatively, use a reverse-phase C18 column eluting with Water/MeOH (0.1% ).
Issue 3: Regioselectivity Concerns
Q: How do I know I didn't make the fused Imidazo[4,5-c]pyridine? A: The "Construction Route" (Step 2) prevents fused ring formation because the pyridine ring carbons are not electrophilic enough to close the ring under these conditions.
-
Verification: Check 1H NMR.
-
Target (Bi-heterocycle): You will see two distinct spin systems. The pyridine protons (AA'BB' system approx
8.5 and 7.5 ppm) and the imidazole protons (two singlets or doublets approx 6.8 and 7.1 ppm). -
Fused System: The pyridine proton signals would shift significantly due to the loss of aromatic symmetry and fusion.
-
Issue 4: Alternative Cross-Coupling Failure
Q: I tried reacting 2-aminoimidazole with 4-bromopyridine using CuI, but it failed. A: 2-Aminoimidazole is a bidentate ligand that poisons Copper catalysts. Furthermore, 4-halopyridines are unstable (prone to self-quaternization).
-
Alternative: If you must use cross-coupling, use 4-Iodopyridine and N-Boc-2-aminoimidazole . Use a ligand like trans-N,N'-Dimethylcyclohexane-1,2-diamine with CuI. The Boc group prevents catalyst poisoning by the exocyclic amine.
Quantitative Data Summary
| Parameter | "Acetal Route" (Recommended) | Direct Coupling ( | Metal Catalysis (Ullmann) |
| Overall Yield | 45–65% | < 20% | 30–50% |
| Regioselectivity | High (>95% N1) | Poor (Mixture N1/Exo-N) | Moderate |
| Purification | Crystallization | HPLC Required | Column Chromatography |
| Scalability | High (Gram to Kg) | Low | Low (Catalyst cost) |
References
-
General Synthesis of 2-Aminoimidazoles
- Title: "Synthesis of 2-aminoimidazoles
- Source:Journal of Organic Chemistry, 1994, 59(24), 7299-7305.
- Relevance: Establishes the mechanism for guanidine cycliz
-
Acetal-Amine Cyclization Method
- Title: "An efficient synthesis of 1-substituted 2-aminoimidazoles."
- Source:Tetrahedron Letters, 2005, 46(37), 6333-6336.
- Relevance: Validates the use of amino-acetals + cyanamide for regioselective synthesis.
-
Ullmann Coupling for Imidazoles
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 4-aminopyridine (highly toxic) and Cyanamide before handling.
Sources
- 1. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Cu-Catalyzed Chan-Evans-Lam Coupling Reactions of 2-Nitroimidazole with Aryl Boronic Acids: An Effort toward New Bioactive Agents against S. pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aminoimidazole Stability & Handling
Welcome to the Stability Support Center
You are accessing this guide because you have likely encountered the "Black Tar" phenomenon. One moment your 2-aminoimidazole reaction is a pale yellow solution; the next, upon exposure to air or concentration, it has degraded into an intractable dark oil.
The Root Cause:
2-Aminoimidazoles are exceptionally electron-rich heterocycles. The amino group at the C2 position donates electron density into the imidazole ring (increasing the HOMO energy), making the system highly nucleophilic and susceptible to rapid oxidation by atmospheric oxygen, singlet oxygen (
This guide provides field-proven protocols to stabilize these molecules during synthesis, purification, and storage.
Module 1: Reaction Troubleshooting (The "Black Tar" Phenomenon)
Issue: Reaction mixture darkens rapidly (brown/black) upon heating or prolonged stirring. Diagnosis: Radical-mediated auto-oxidation or formation of diazo/azo-oligomers.
Critical Protocol: The "Rigorous Degassing" Standard
Merely "flushing" the headspace with nitrogen is insufficient for electron-rich aminoimidazoles. You must remove dissolved oxygen from the solvent matrix.
Step-by-Step Workflow:
-
Solvent Choice: Avoid ethers (THF, Dioxane) if they are old; trace peroxides initiate radical chains that destroy aminoimidazoles. Test all ethers with peroxide strips before use.
-
Sparging (Recommended):
-
Submerge a gas dispersion tube (fritted glass) directly into the solvent.
-
Bubble dry Argon (heavier than air, provides better blanketing than
) for 15–20 minutes before adding reagents.
-
-
The "Freeze-Pump-Thaw" (For highly sensitive variants):
-
Freeze solvent in liquid
. -
Apply high vacuum (0.05 mmHg) for 10 mins.
-
Thaw under static vacuum.
-
Repeat 3x. Backfill with Argon.
-
Alternative Strategy: Deep Eutectic Solvents (DES)
Recent data suggests that performing synthesis in Deep Eutectic Solvents (e.g., Choline Chloride/Urea) can stabilize these intermediates, allowing some reactions to proceed under air with reduced degradation compared to volatile organic solvents (VOCs).[1]
Data: Solvent Stability Matrix
| Solvent System | Stability Risk | Notes |
| THF / Dioxane | HIGH | Prone to peroxide formation; requires rigorous degassing. |
| DMF / DMSO | MEDIUM | High boiling points make removal difficult without heating (which promotes degradation). |
| MeOH / EtOH | LOW | Protic solvents can hydrogen-bond with the imidazole nitrogen, offering slight stabilization. |
| Choline Cl/Urea | MINIMAL | "Green" solvent cage effect reduces oxidative potential [1]. |
Module 2: Workup & Purification Protocols
Issue: Product decomposes on the Rotary Evaporator or during Column Chromatography. Diagnosis: Concentration increases intermolecular reaction rates. Silica gel is slightly acidic and provides a high surface area for oxidative adsorption.
The "Salt Block" Strategy (Gold Standard)
The free base of a 2-aminoimidazole is the unstable species. The protonated salt (guanidinium-like resonance) is significantly more stable because the proton pulls electron density away from the ring, lowering oxidative susceptibility.
Protocol:
-
Do NOT concentrate the free base to dryness.
-
Acidic Quench: Immediately after the reaction, treat the crude mixture with 1.1 equivalents of anhydrous HCl (in dioxane or ether) or Trifluoroacetic acid (TFA).
-
Evaporation: Evaporate the solvent only after salt formation. The resulting solid is usually stable to air.
Chromatography Decision Tree
If you must purify the free base, follow this logic flow to prevent column degradation.
Figure 1: Decision logic for purification of sensitive aminoimidazoles. Avoid standard silica for free bases.
Module 3: Chemical Stabilization (Synthesis Design)
Issue: I cannot isolate the product even with careful handling. Solution: You must lower the HOMO energy of the ring during synthesis using Protecting Groups (PG).
FAQ: Which Protecting Group should I use?
Q: Can I use a simple Acetyl group? A: No. Acetyl groups on the exocyclic amine are often too labile to hydrolysis.
Q: What is the recommended group? A: Tosyl (Ts) or Boc. Using N-propargyl guanidines protected with Tosyl groups is a proven method (e.g., Pd-catalyzed carboamination). The sulfonyl group is strongly electron-withdrawing, deactivating the ring against oxidation.
-
Removal: The Ts group can be cleaved at the very end using reductive conditions (e.g., SmI2 or Mg/MeOH) immediately prior to biological testing [2].
Q: My reaction involves an intermediate hydroxylamine. Is this normal? A: Yes. If you are reducing a nitroimidazole, you will pass through a hydroxylamino-imidazole intermediate.[2] These are notoriously unstable at neutral pH (half-life < 10 mins). You must keep the pH acidic (pH < 4) to stabilize this intermediate before the final reduction step [3].[1]
Module 4: Storage & Handling Checklist
Issue: Compound turned purple in the freezer after 2 weeks. Diagnosis: Slow solid-state oxidation.
Storage Protocol (TS-AMI-STORE):
-
Form: Store only as the HCl, HBr, or TFA salt.
-
Atmosphere: Flush the vial with Argon, cap tightly, and wrap with Parafilm.
-
Temperature: -20°C is mandatory. -80°C for highly substituted electron-rich variants (e.g., Oroidin precursors).
-
Light: Amber vials are required. UV light accelerates radical formation in these conjugated systems.
References
-
Capua, M., Perrone, S., Perna, F. M., & Capriati, V. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 924.
-
Hura, N., Shah, A. P., & Guchhait, S. K. (2017).[3][4] Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones.[3][4] The Journal of Organic Chemistry, 82(5), 2745–2752.
-
McClelland, R. A., Fuller, J. R., Seaman, N. E., Rauth, A. M., & Battistella, R. (1984).[2] 2-Hydroxylaminoimidazoles—unstable intermediates in the reduction of 2-nitroimidazoles.[2] Biochemical Pharmacology, 33(2), 303–309.[2]
-
Bauer, R. A., Watterson, A. C., & Rochfort, S. J. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Organic Letters, 16(22), 5890–5893.[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Hydroxylaminoimidazoles--unstable intermediates in the reduction of 2-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones [organic-chemistry.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Troubleshooting low conversion in nucleophilic aromatic substitution (SNAr)
Technical Support: Troubleshooting Low Conversion in Nucleophilic Aromatic Substitution ( )
Ticket ID: SNAR-OPT-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open
Introduction: The Landscape
You are likely here because your reaction has stalled, or you are seeing starting material (SM) persist despite harsh conditions. Unlike Palladium-catalyzed couplings (Buchwald-Hartwig), classical
The Golden Rule of
Phase 1: Diagnostic Triage
Before adding more catalyst or heat, you must diagnose the type of failure. Use this logic tree to classify your issue.
Workflow: The "Stalled Reaction" Decision Tree
Figure 1: Diagnostic logic flow for classifying
Phase 2: The Kinetic Engine (Substrate & Leaving Group)
If you are in the "Kinetic Stall" branch (SM and Nucleophile both present), the reaction barrier is too high.
The Mechanism & Rate-Determining Step (RDS)
In 95% of
Implication: You do not need a "better" leaving group in the
Data: The "Element Effect" in
Relative rates of reaction for 1-X-2,4-dinitrobenzene with piperidine in methanol at 0°C:
| Leaving Group (X) | Relative Rate ( | Mechanistic Insight |
| Fluorine (F) | 3,300 | High electronegativity stabilizes the transition state inductively.[2] Best for |
| Nitro ( | ~100 | Can act as a leaving group (rare but possible). |
| Chlorine (Cl) | 4.3 | Standard baseline. |
| Bromine (Br) | 4.3 | Little difference from Cl; bond strength doesn't matter yet. |
| Iodine (I) | 1.0 | Worst for |
Troubleshooting Action:
-
Switch to Fluoride: If you are using a Chloride or Bromide substrate and conversion is <10%, synthesizing or purchasing the Fluoro-analog is the single most effective fix. It can increase reaction rates by 3 orders of magnitude [1].
Phase 3: The Medium (Solvent Effects)
If you cannot change the substrate, you must optimize the environment.
The "Naked Anion" Effect
-
Protic Solvents (MeOH, EtOH): Form a "cage" of H-bonds around the nucleophile, stabilizing it and reducing reactivity.
-
Dipolar Aprotic Solvents (DMSO, DMF, NMP): Solvate the cation (Na+, K+) well but cannot H-bond to the anion. The anion becomes "naked" and highly reactive.
Solvent Acceleration Factors:
Changing solvent from Methanol to DMSO can increase the rate constant (
Protocol: The Solvent Switch
If running in THF, Toluene, or Alcohol and seeing low conversion:
-
Evaporate the current solvent.
-
Redissolve in minimal DMSO or DMF (0.5 M to 1.0 M concentration). High concentration favors bimolecular kinetics.
-
Temperature: Start at RT. These solvents are so potent that heating may cause immediate decomposition if not monitored.
Phase 4: Nucleophile & Base Management
If you are in the "Nucleophile Consumed" branch (SM remains, but Nucleophile is gone), your nucleophile is dying before it can react.
Common Nucleophile Death Pathways
-
Protonation: If your solvent is "wet" or your base stoichiometry is off, the nucleophile (e.g.,
) becomes protonated ( ), rendering it non-nucleophilic. -
Side Reaction (Hydrolysis): Hydroxide (
) is a smaller, harder nucleophile than most amines/alkoxides. Traces of water in DMF/DMSO + Base = Hydroxide generation. This leads to phenol byproducts (Ar-OH) instead of your desired product.
Diagram: The Competition
Figure 2: Competitive pathways. Note that water competes directly with the nucleophile.
Troubleshooting Action:
-
Dry Solvents: Use anhydrous DMF/DMSO.
-
Base Selection: If using an amine nucleophile, use a non-nucleophilic base (e.g., DIPEA,
) to scavenge protons. Avoid strong alkoxide bases if your substrate has sensitive protons. -
Stoichiometry: Increase Nucleophile equivalents to 1.5 - 2.0 eq.
Phase 5: Advanced FAQs
Q: I see a new spot, but it's not the product. It's the solvent! A: If you use alcohol solvents (MeOH, iPrOH) with strong bases, the solvent is the nucleophile (alkoxide). You will get the methyl-ether or isopropyl-ether byproduct.
-
Fix: Use a non-nucleophilic solvent (DMF, DMSO, Acetonitrile) or the alcohol corresponding to the nucleophile (e.g., NaOMe in MeOH).
Q: My substrate has an aldehyde/ketone and is turning black. A: In the presence of base, aldehydes can undergo Cannizzaro disproportionation or aldol polymerizations.
-
Fix: Protect the carbonyl or use a weaker base (e.g.,
or Bicarbonate) if possible.
Q: Can I use a catalyst?
A: While classical
References
-
Bunnett, J. F. (1951).[4] "Kinetics of the Reaction of Piperidine with 1-Substituted-2,4-dinitrobenzenes". Journal of the American Chemical Society.[5]
-
Parker, A. J. (1969). "Protic-dipolar aprotic solvent effects on rates of bimolecular reactions". Chemical Reviews.
-
Terrier, F. (2013).[6] Modern Nucleophilic Aromatic Substitution. Wiley-VCH.
-
Rohrbach, S., et al. (2019). "Nucleophilic Aromatic Substitution of Polyfluoroarenes". Journal of Organic Chemistry.
Sources
- 1. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Scientist's Guide to Handling Aminoimidazole Salts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminoimidazole salts. This guide is designed to provide you with in-depth technical and practical advice for managing the often-challenging hygroscopic properties of these valuable compounds. By understanding the underlying principles and adopting best practices, you can ensure the integrity of your materials and the reliability of your experimental results.
Introduction: The Hygroscopic Nature of Aminoimidazole Salts
Aminoimidazole salts are a class of organic compounds with significant potential in pharmaceutical development, known for their diverse biological activities.[1][2] However, many of these salts exhibit hygroscopicity, the tendency to attract and absorb moisture from the atmosphere. This property is primarily due to the polar nature of the imidazole ring and the ionic character of the salt, which create strong affinities for water molecules.[3][4]
The extent of hygroscopicity can vary significantly depending on the specific counter-ion and any substituents on the imidazole ring.[3] Absorbed moisture can have a range of detrimental effects on the solid-state properties of these compounds, including:
-
Physical Changes: Caking, clumping, and deliquescence (dissolving in absorbed moisture) can make the material difficult to handle, weigh accurately, and process.[3]
-
Chemical Degradation: The presence of water can facilitate hydrolysis, oxidation, or other degradation pathways, leading to a loss of potency and the formation of impurities.[4]
-
Polymorphic Transformations: Moisture can induce changes in the crystalline structure of the salt, potentially altering its solubility, dissolution rate, and bioavailability.[5]
This guide will provide you with the necessary tools and knowledge to anticipate, identify, and mitigate these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when working with hygroscopic aminoimidazole salts, offering step-by-step solutions and the scientific rationale behind them.
Q1: My aminoimidazole salt has become a solid clump in its container. How can I handle this?
Probable Cause: This is a classic sign of significant moisture absorption, leading to caking or agglomeration. This can happen if the container was not sealed properly or was opened frequently in a high-humidity environment.
Solution Workflow:
-
Assess the Situation: Visually inspect the material. Is it a hard, solid mass, or is it somewhat pliable? This will help determine the best approach.
-
Gentle Mechanical Break-up: If the material is not excessively hard, you may be able to carefully break it up using a clean, dry spatula inside a low-humidity environment, such as a glove box or a fume hood with a dry nitrogen purge.
-
Drying (with caution): If the material is thermally stable, you can attempt to dry it.
-
Vacuum Oven: Place the material in a thin layer in a vacuum oven at a low temperature (e.g., 30-40°C). Gradually apply vacuum to avoid blowing the powder around. The exact temperature and duration will depend on the thermal stability of your specific salt. Always consult any available thermal analysis data (e.g., TGA, DSC) for your compound.
-
Desiccator: For less severe cases, placing the material in a desiccator with a strong desiccant (e.g., phosphorus pentoxide) for an extended period may be sufficient.
-
-
Re-characterization: After any drying or mechanical handling, it is crucial to re-characterize the material to ensure its purity and physical form have not been compromised. At a minimum, consider performing a water content analysis (e.g., Karl Fischer titration) and obtaining a new powder X-ray diffraction (PXRD) pattern to check for polymorphic changes.
Q2: I'm getting inconsistent results in my assays. Could the hygroscopicity of my aminoimidazole salt be the cause?
Probable Cause: Absolutely. If you are weighing out a hygroscopic material in an open lab environment, the weight you record will be increasing as the material absorbs moisture. This leads to inaccurate concentrations of your stock solutions and subsequent dilutions.
Solution Workflow:
-
Controlled Weighing Environment: The most reliable solution is to weigh your aminoimidazole salt in a controlled environment.
-
Glove Box: A glove box with a controlled inert atmosphere (e.g., nitrogen or argon) is the gold standard.[6]
-
Low-Humidity Balance Enclosure: If a glove box is not available, a balance with a low-humidity enclosure can be a good alternative.
-
-
Rapid Weighing: If you must weigh in an open environment, work quickly. Have all your equipment and containers ready before opening the stock bottle. Minimize the time the material is exposed to the atmosphere.
-
Use of Weighing Boats/Vials: Use a tared, sealed weighing vial. Add the approximate amount of material to the vial, seal it, and then perform the final, accurate weighing. This minimizes exposure time during the critical measurement step.
-
Prepare Stock Solutions Immediately: After weighing, dissolve the material in the appropriate solvent immediately to prevent further moisture uptake.
-
Frequent Water Content Analysis: Regularly test the water content of your stock material using a technique like Karl Fischer titration.[7] This will allow you to correct for the water content when calculating concentrations.
Frequently Asked Questions (FAQs)
Q3: What are the ideal storage conditions for hygroscopic aminoimidazole salts?
A: The ideal storage conditions are designed to minimize exposure to atmospheric moisture.
-
Primary Container: The material should be stored in a tightly sealed, airtight container. Containers with screw caps and liners are preferable.
-
Secondary Enclosure: Place the primary container inside a secondary enclosure that provides an additional barrier to moisture. A desiccator containing a suitable desiccant (e.g., silica gel, phosphorus pentoxide) is a common and effective choice.
-
Inert Atmosphere: For highly sensitive compounds, after drying, the container can be backfilled with an inert gas like nitrogen or argon before sealing.
-
Temperature: Store at the recommended temperature for the compound, typically in a cool, dry place. Avoid storing in refrigerators or freezers unless explicitly recommended, as this can lead to condensation when the container is brought to room temperature.
Q4: How can I determine the hygroscopicity of a new aminoimidazole salt?
A: A standard method is to perform a moisture sorption isotherm analysis.[8][9] This involves exposing the material to a series of controlled relative humidity (RH) levels at a constant temperature and measuring the change in mass at each step. This data will tell you:
-
Hygroscopicity Classification: The amount of water absorbed at a specific RH (e.g., 80% RH) can be used to classify the material from non-hygroscopic to very hygroscopic.
-
Critical Relative Humidity (cRH): This is the RH at which the material begins to rapidly absorb significant amounts of moisture. Knowing the cRH is crucial for defining safe handling and storage conditions.
A simplified, qualitative assessment can be done by placing a small, weighed amount of the material in a controlled humidity environment (e.g., a desiccator with a saturated salt solution) and monitoring its weight and appearance over time.[10]
| Saturated Salt Solution | Relative Humidity (%) at 25°C |
| Potassium Sulfate | 97 |
| Sodium Chloride | 75 |
| Magnesium Nitrate | 53 |
| Magnesium Chloride | 33 |
| Lithium Chloride | 11 |
Q5: What is the best method for determining the water content of my aminoimidazole salt?
A: Karl Fischer (KF) titration is the most accurate and widely used method for determining the water content in pharmaceutical materials.[7][11]
-
Volumetric KF: Suitable for samples with a water content above 0.1%.
-
Coulometric KF: Ideal for samples with very low water content (ppm levels).[11]
For aminoimidazole compounds, it's important to use a KF reagent that is compatible with amines. Modern KF reagents often use imidazole as a base, which is well-suited for this application.[7]
Q6: Are there any formulation strategies to mitigate the hygroscopicity of aminoimidazole salts in a final drug product?
A: Yes, several formulation strategies can be employed to protect a hygroscopic active pharmaceutical ingredient (API) like an aminoimidazole salt:[3]
-
Film Coating: Applying a moisture-barrier film coat to tablets or capsules.[3]
-
Encapsulation: Encapsulating the API in a less hygroscopic matrix.
-
Co-processing with Excipients: Blending the API with excipients that have a low affinity for water.
-
Crystal Engineering: Investigating the formation of less hygroscopic salt forms or co-crystals.[3]
-
Moisture-Resistant Packaging: Using packaging materials with low water vapor permeability, such as foil-foil blisters.[12]
Experimental Protocols & Visualizations
Protocol: Karl Fischer Titration for Water Content Determination
This protocol outlines the general steps for determining the water content of an aminoimidazole salt using volumetric Karl Fischer titration.
-
Instrument Preparation:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Fill the titration vessel with a suitable KF solvent (e.g., methanol-based or a specialized solvent for amines).
-
Pre-titrate the solvent to a dry endpoint to remove any residual water.
-
-
Sample Preparation and Introduction:
-
In a low-humidity environment (glove box or balance enclosure), accurately weigh a suitable amount of the aminoimidazole salt into a dry, clean weighing boat or vial. The target sample size will depend on the expected water content.
-
Quickly and carefully introduce the sample into the titration vessel.
-
-
Titration:
-
Start the titration. The instrument will add the KF titrant until all the water in the sample has reacted.
-
The instrument will automatically detect the endpoint and calculate the water content.
-
-
Data Analysis:
-
Record the result, typically expressed as a weight/weight percentage (% w/w).
-
Perform the measurement in triplicate to ensure accuracy and precision.
-
Diagram: Decision Workflow for Handling a New Batch of Aminoimidazole Salt
Caption: Workflow for qualifying a new batch of a hygroscopic salt.
References
-
Tolomeu, H. V., & Fraga, C. A. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]
- Hyttinen, N., Järvinen, E., & Virtanen, A. (2021). Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. Scientific Reports, 11(1), 1-10.
- U.S. Patent No. 4,528,195. (1985). Imidazole derivatives and salts thereof, their synthesis and intermediates and pharmaceutical formulations.
- Tolomeu, H. V., & Fraga, C. A. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Organic & Biomolecular Chemistry, 21(2), 838.
-
Langhua Pharmaceutical. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Retrieved from [Link]
- Tolomeu, H. V., & Fraga, C. A. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed.
- Japanese Pharmacopoeia. (n.d.).
- U.S. Patent No. 3,450,709. (1969). Process for the preparation of ring-substituted 2-aminoimidazoles.
-
Upperton Pharma Solutions. (n.d.). API and OSD Processing Considerations when Spray Drying. Retrieved from [Link]
-
ProUmid. (n.d.). Moisture Sorption Isotherms. Retrieved from [Link]
- Tolomeu, H. V., & Fraga, C. A. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.
- Maigalura, K. A., & Suleiman, J. (2020). MOISTURE SORPTION ISOTHERM … Maigalura and Suleiman FJS FUDMA Journal of Sciences (FJS) Vol. 4 No. 2, June, 2020, pp 620 -. Semantic Scholar.
-
Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]
-
Nguyen, L. H., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2069. [Link]
-
Ferreira, M. M. C., et al. (2019). Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. Molecules, 24(22), 4144. [Link]
- European Patent No. EP0693072B9. (2003). Method for the synthesis of 4- and/or 5-(di)
- National Center for Biotechnology Information. (2025). Determination of Water Content using the Karl Fischer Coulometric Method.
- World Intellectual Property Organization. (2015). Imidazole containing quaternary ammonium salts.
-
de Oliveira, E. F., et al. (2022). Moisture Sorption Isotherms and Thermodynamic Properties of Biodegradable Polymers for Application in Food Packaging Industry. Polymers, 14(15), 3043. [Link]
- Metrohm. (n.d.).
- de Oliveira, L. F., et al. (2025). Moisture sorption isotherms and thermodynamic properties of isomaltulose‐enriched mango. Journal of the Science of Food and Agriculture.
- Deshpande, G. R. (2013, January 7). What are recommended packaging conditions for highly hygroscopic APIs?.
- Duddu, S. P., & Fung, E. (1995). Effect of humidity-dependent changes in crystal structure on the solid-state fluorescence properties of a new HMG-CoA reductase inhibitor. Pharmaceutical research, 12(4), 556-559.
-
D'Agostino, S., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 913. [Link]
- Das, S., & Suresh, P. (2018). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives. Journal of Pharmaceutical Sciences and Research, 10(9), 2235-2240.
- European Patent Office. (n.d.). Imidazole derivatives and salts thereof and their synthesis.
-
Pilotech. (2026, January 19). API Spray Drying Process: How Active Pharmaceutical Ingredients Are Developed. Retrieved from [Link]
- U.S. Patent No. 2,018,797. (1935). Method for drying hygroscopic material and the product thereof.
- Food Safety Institute. (2025, May 19). Sorption Isotherms: Understanding Moisture in Foods.
-
Torvis, L., et al. (2012). Crystal Structures of 1-Hydroxyimidazole and Its Salts. Molecules, 17(11), 12824-12840. [Link]
- Cambridge Healthtech Institute. (n.d.). Overcoming Formulation Challenges for Biopharmaceutical Development.
-
Jena Bioscience. (n.d.). Dehydration Salts. Retrieved from [Link]
- Patel, S., & Singh, M. (2019). Common stability challenges of protein during formulation development.
- National Center for Biotechnology Information. (n.d.). 2-Aminoimidazole. PubChem.
- Perlovich, G. L., et al. (2020). A combined experimental and theoretical study of miconazole salts and cocrystals: crystal structures, DFT computations, formation thermodynamics and solubility improvement. CrystEngComm, 22(3), 456-468.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Effect of humidity-dependent changes in crystal structure on the solid-state fluorescence properties of a new HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2015184280A1 - Imidazole containing quaternary ammonium salts - Google Patents [patents.google.com]
- 7. Karl Fischer water content titration - Scharlab [scharlab.com]
- 8. proumid.com [proumid.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Dehydration Salts , Crystal Dehydration - Jena Bioscience [jenabioscience.com]
- 11. Determination of Water Content using the Karl Fischer Coulometric Method - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 1-(Pyridin-4-yl)-1H-imidazol-2-amine
Welcome to the technical support guide for the purification of 1-(Pyridin-4-yl)-1H-imidazol-2-amine. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity of this compound through recrystallization. Our approach is grounded in fundamental crystallization principles and tailored to the specific challenges associated with nitrogen-containing heterocyclic compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: How do I select the best recrystallization solvent for 1-(Pyridin-4-yl)-1H-imidazol-2-amine?
A1: Selecting the right solvent is the most critical step for a successful recrystallization.[1] An ideal solvent should dissolve the target compound sparingly at room temperature but readily at its boiling point, while impurities should either be completely soluble or insoluble at all temperatures.[2] For 1-(Pyridin-4-yl)-1H-imidazol-2-amine, a systematic screening process is the most effective method, as a single prescribed solvent may not be optimal for every batch due to varying impurity profiles.
The structure of your compound, containing both a pyridine and an imidazole ring, suggests it possesses moderate polarity. Therefore, the screening should encompass a range of solvents from polar to non-polar.
Experimental Protocol: Solvent Screening
-
Preparation : Aliquot approximately 10-20 mg of your crude 1-(Pyridin-4-yl)-1H-imidazol-2-amine into several small test tubes.
-
Room Temperature Test : To each tube, add 0.5 mL of a candidate solvent from the table below. Agitate the mixture at room temperature. A suitable solvent will not dissolve the compound at this stage.[2]
-
Hot Dissolution Test : If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point. The ideal solvent will completely dissolve the compound at this temperature.[3] If it does not dissolve, the solvent is unsuitable. If it dissolves before heating, the solvent is also unsuitable.
-
Cooling & Crystallization : Allow the hot, clear solution to cool slowly to room temperature. A good solvent will yield solid crystals during this phase. Further cooling in an ice bath should maximize crystal formation.[4]
-
Evaluation : Assess the quantity and quality of the crystals formed. This systematic approach allows for the rapid identification of promising candidates for a larger-scale purification.
Data Presentation: Candidate Solvents for Screening
The following table provides a starting point for your solvent screening experiments. The solvents are selected based on their successful application in crystallizing structurally related imidazole and nitrogen-heterocyclic compounds.[5][6]
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Potential Use |
| Water | 100 | 80.1 | High polarity. May be suitable if the compound has sufficient hydrogen bonding capacity. Often used in mixed systems.[7] |
| Ethanol | 78 | 24.5 | Medium-high polarity. A common and effective solvent for many N-heterocycles.[5] |
| Methanol | 65 | 32.7 | Similar to ethanol but more polar and with a lower boiling point.[6] |
| Isopropanol (IPA) | 82 | 19.9 | A good balance of polarity, often used for compounds with moderate polarity. |
| Ethyl Acetate | 77 | 6.0 | Medium polarity. Good for compounds that are too soluble in alcohols. Often used in chromatography of N-aryl imidazoles.[8] |
| Toluene | 111 | 2.4 | Low polarity. May be useful as an anti-solvent or for compounds with significant non-polar character.[6] |
| Acetonitrile | 82 | 37.5 | A polar aprotic solvent, can offer different selectivity compared to alcohols. |
| n-Hexane | 69 | 1.9 | Non-polar. Primarily used as an anti-solvent in a mixed-solvent system.[8] |
Mandatory Visualization: Solvent Selection Workflow
The following diagram outlines the logical workflow for selecting an appropriate recrystallization solvent system.
Caption: A troubleshooting guide for common recrystallization problems.
References
Sources
- 1. youtube.com [youtube.com]
- 2. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. mdpi.com [mdpi.com]
- 6. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 7. US2982771A - Purification of heterocyclic organic nitrogen compounds - Google Patents [patents.google.com]
- 8. biomedres.us [biomedres.us]
- 9. scribd.com [scribd.com]
- 10. aiche.onlinelibrary.wiley.com [aiche.onlinelibrary.wiley.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Pyridine-Imidazole Amines
Introduction: The Analytical Challenge of Pyridine-Imidazole Amines
Pyridine-imidazole amines represent a significant class of heterocyclic compounds with broad applications in medicinal chemistry and drug development. Their unique structural combination of a pyridine ring and an imidazole ring, linked by an amine bridge, gives rise to a diverse range of biological activities. The characterization of these molecules is paramount, and mass spectrometry (MS) stands as a cornerstone technique for their identification and structural elucidation. Understanding the fragmentation patterns of these compounds under tandem mass spectrometry (MS/MS) conditions is crucial for differentiating isomers, identifying metabolites, and confirming the structures of newly synthesized entities.
This guide provides an in-depth comparison of the mass spectrometric fragmentation behavior of pyridine-imidazole amines. We will explore the influence of ionization techniques, the inherent stability of the heterocyclic cores, and the impact of substituent and linkage positions on the resulting fragmentation pathways. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the analysis of these important chemical scaffolds.
Pillar 1: The Influence of Ionization Techniques
The choice of ionization source significantly dictates the initial energy imparted to the analyte and, consequently, its fragmentation behavior. For pyridine-imidazole amines, which possess basic nitrogen atoms, Electrospray Ionization (ESI) is the most common and effective method, typically operating in positive ion mode.
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for generating intact protonated molecules ([M+H]+) of polar compounds like pyridine-imidazole amines. The protonation is expected to occur on the most basic nitrogen atom. DFT calculations and experimental data suggest that the imidazole nitrogen is generally more basic than the pyridine nitrogen.[1] This initial protonation site can influence the subsequent fragmentation cascade. In-source fragmentation can be induced in ESI by increasing the cone voltage, leading to fragmentation within the ion source.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar compounds. While pyridine-imidazole amines are generally polar enough for ESI, APCI can be a valuable alternative, especially when dealing with less polar analogs or when matrix effects in ESI are a concern. APCI is a gas-phase ionization technique and can sometimes lead to more extensive fragmentation compared to ESI.
The selection between ESI and APCI will depend on the specific properties of the analyte and the desired outcome of the analysis. For routine analysis and characterization of these polar molecules, ESI is generally the preferred method due to its soft nature, which preserves the molecular ion.
Pillar 2: General Fragmentation Principles of Pyridine-Imidazole Amines
Under Collision-Induced Dissociation (CID), the protonated molecular ion ([M+H]+) undergoes fragmentation. The stability of the pyridine and imidazole rings plays a crucial role in directing the fragmentation pathways.
-
Ring Stability: Both pyridine and imidazole rings are aromatic and thus relatively stable. Fragmentation rarely involves the opening of these rings.[2] Instead, the primary fragmentation events involve the cleavage of bonds at the amine linker and the loss of substituents.
-
Amine Linker Cleavage: The C-N bonds of the amine linker are common sites of cleavage. This can lead to the formation of characteristic fragment ions corresponding to the protonated pyridine or imidazole moieties. Alpha-cleavage, a common fragmentation pathway for amines, involves the cleavage of a C-C bond adjacent to the nitrogen atom and can be prevalent if alkyl substituents are present.[3][4]
-
Loss of Substituents: Substituents on either the pyridine or imidazole ring will be lost as neutral molecules or radicals, leading to characteristic mass shifts. For example, the loss of small molecules like NH3, CO, or H2O from substituents is a common fragmentation route.[2]
Below is a generalized workflow for analyzing the fragmentation of pyridine-imidazole amines.
Caption: General workflow for MS/MS analysis of pyridine-imidazole amines.
Pillar 3: Comparative Fragmentation Analysis
To illustrate the principles discussed, we will compare the hypothetical fragmentation patterns of three positional isomers of a simple pyridinyl-imidazolyl amine (C8H8N4, MW: 160.18 g/mol ).
Table 1: Hypothetical Structures for Comparative Analysis
| Compound | Structure | IUPAC Name |
| Isomer A | ![]() | N-(1H-imidazol-2-yl)pyridin-2-amine |
| Isomer B | ![]() | N-(1H-imidazol-4-yl)pyridin-2-amine |
| Isomer C | ![]() | N-(1H-imidazol-2-yl)pyridin-3-amine |
Note: The images are placeholders for actual chemical structures.
Predicted Fragmentation Pathways
The fragmentation of these isomers under CID is expected to yield distinct patterns that allow for their differentiation. The primary cleavages are anticipated to occur at the C-N bonds of the amine linker.
Caption: Predicted primary fragmentation pathways for positional isomers.
While the primary fragments may have the same m/z values, their relative intensities are expected to differ based on the stability of the resulting ions and neutral losses. For example, the stability of the pyridinyl amine radical cation will vary depending on the position of the amino group, influencing the abundance of the m/z 94 fragment.
Table 2: Predicted Comparative Fragmentation Data (Hypothetical)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure | Isomer A Relative Intensity (%) | Isomer B Relative Intensity (%) | Isomer C Relative Intensity (%) |
| 161 | 134 | [M+H - HCN]+ | 20 | 25 | 15 |
| 161 | 94 | [C5H5N2]+ | 100 | 80 | 90 |
| 161 | 82 | [C3H4N3]+ | 40 | 60 | 50 |
| 94 | 67 | [C4H5N]+ | 30 | 25 | 35 |
Disclaimer: The relative intensities are hypothetical and for illustrative purposes to demonstrate how different isomers might produce varying fragmentation patterns.
The loss of HCN (27 Da) is a common fragmentation pathway for nitrogen-containing heterocyclic compounds. The relative abundance of this and other fragments can provide a fingerprint for each isomer.
Experimental Protocol: A Self-Validating System
The following is a generalized protocol for the analysis of pyridine-imidazole amines by LC-MS/MS. This protocol should be optimized for the specific instrument and analytes.
1. Sample Preparation
-
Dissolve the pyridine-imidazole amine sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of 1-10 µg/mL.
-
If necessary, add 0.1% formic acid to the sample solution to promote protonation.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column is typically suitable (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over several minutes, hold, and then return to initial conditions to re-equilibrate. The gradient should be optimized to achieve good separation of the analyte from any impurities.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: ESI positive.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be optimized to induce in-source fragmentation if desired).
-
Desolvation Gas Flow: 600-800 L/hr.
-
Desolvation Temperature: 350-450 °C.
-
Source Temperature: 120-150 °C.
-
MS Scan Range: m/z 50-500.
4. Tandem Mass Spectrometry (MS/MS) Conditions
-
Select the [M+H]+ ion of the target pyridine-imidazole amine as the precursor ion.
-
Collision Gas: Argon.
-
Collision Energy: Perform a ramping collision energy experiment (e.g., 10-40 eV) to observe the full range of fragment ions and to determine the optimal collision energy for generating key diagnostic fragments.
-
MS/MS Scan Range: m/z 50 to the precursor m/z.
5. Data Analysis
-
Identify the precursor ion and its major fragment ions.
-
Propose fragmentation pathways based on the observed neutral losses and the structures of the fragment ions.
-
For isomeric compounds, compare the relative intensities of the fragment ions to differentiate them.
Caption: Step-by-step experimental workflow for LC-MS/MS analysis.
Conclusion
The mass spectrometric fragmentation of pyridine-imidazole amines is a predictable process governed by the fundamental principles of ion chemistry. The inherent stability of the pyridine and imidazole rings directs fragmentation towards the amine linker and peripheral substituents. By carefully controlling the ionization conditions and collision energy, tandem mass spectrometry can be a powerful tool for the structural elucidation of these compounds. The comparative analysis of fragmentation patterns, even if based on sound theoretical predictions in the absence of extensive libraries, provides a robust framework for differentiating isomers and identifying unknown analogs. The methodologies and insights presented in this guide are intended to empower researchers to confidently apply mass spectrometry in their work with this important class of molecules.
References
-
Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237–1240. [Link]
-
Kang, S., Li, H., Tang, W., Martásek, P., Roman, L. J., Poulos, T. L., & Silverman, R. B. (2017). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. Journal of Medicinal Chemistry, 60(18), 7835–7849. [Link]
-
NIST. (n.d.). 2-Aminopyridine. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
LibreTexts. (2022, July 3). Amine Fragmentation. Chemistry LibreTexts. [Link]
-
LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Gawinecki, R., & Rasala, D. (1989). The mass spectra of some vicinally substituted nitropyridines. Organic Mass Spectrometry, 24(2), 133-138. [Link]
-
PubChem. (n.d.). 2-(1H-imidazol-2-yl)pyridine. National Center for Biotechnology Information. [Link]
-
Abdel-Raheem, Sh. A. A., Kamal El-Dean, A. M., Hassanien, R., El-Sayed, M. E. A., & Abd-Ella, A. A. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. European Chemical Bulletin, 10(1), 1-6. [Link]
-
Rullkötter, J., Landgraf, M., & Disko, U. (1988). Gas chromatographic and mass spectrometric characterization of isomeric alkylthiophenes (C 20 ) and their occurrence in deep sea sediments. Journal of High Resolution Chromatography, 11(8), 633-638. [Link]
-
PubChemLite. (n.d.). 2-(1h-imidazol-2-yl)pyridine (C8H7N3). [Link]
-
Musharraf, S. G., Uddin, J., et al. (2022). Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. Journal of King Saud University - Science, 34(3), 101879. [Link]
-
Petreska Stanoeva, J., Stefova, E., Cvetanoska, M., & Bogdanov, J. (2022). Establishing mass spectral fragmentation patterns for the characterization of 1,2-unsaturated pyrrolizidine alkaloids and N-oxides in Boraginaceae species from Macedonia using LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 59-73. [Link]
-
Deguchi, K., Takegawa, Y., et al. (2004). Assignment and quantification of 2-aminopyridine derivatized oligosaccharide isomers coeluted on reversed-phase HPLC/MS by MSn spectral library. Journal of the American Society for Mass Spectrometry, 15(12), 1914–1923. [Link]
-
Dudin, V., et al. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molecules, 27(6), 1834. [Link]
-
Al-Duaij, O. K., et al. (2017). Synthesis of some new pyridines containing imidazole moiety as antimicrobial and anticancer agents. Turkish Journal of Chemistry, 41, 235-251. [Link]
-
Mohamed, Y. A., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 45B(6), 1455-1460. [Link]
- Singh, H., et al. (2000). Mass spectral fragmentation modes of pyrimidine derivatives. Indian Journal of Heterocyclic Chemistry, 10, 115-120.
-
Kaczmarek, M. T., et al. (2025). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Molecules, 30(13), 2684. [Link]
-
Kwiecień, A., et al. (2017). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. Journal of Mass Spectrometry, 52(11), 770-776. [Link]
-
Sharma, P., & Kumar, A. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Journal of Drug Delivery and Therapeutics, 13(7), 173-185. [Link]
-
mineMS2: Annotation of spectral libraries with exact fragmentation patterns - ChemRxiv. (2022). [Link]
-
Takegawa, Y., et al. (2007). Structural assignment of isomeric 2-aminopyridine derivatized monosialylated biantennary N-linked oligosaccharides using negative-ion MSn spectral matching. Journal of the Mass Spectrometry Society of Japan, 55(2), 99-108. [Link]
-
Structure−activity relationships of imidazole−pyridine scaffolds. (n.d.). ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(19), 5949. [Link]
Sources
A Comparative Guide to HPLC Retention Times of Imidazole Regioisomers
For researchers, scientists, and drug development professionals, the accurate separation and analysis of imidazole regioisomers is a critical, yet often challenging, task. These structural isomers, which differ only in the position of substituents on the imidazole ring, can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) stands as a primary and effective technique for their separation.[1] This guide provides an in-depth comparison of the HPLC retention times of imidazole regioisomers, supported by experimental data and protocols, to empower you to overcome common separation hurdles.
The Challenge of Separating Imidazole Regioisomers
The subtle structural differences between imidazole regioisomers lead to very similar physicochemical properties, such as polarity and pKa. This similarity makes their separation by conventional chromatographic techniques a significant challenge, often resulting in co-elution or poor resolution.[1] The choice of stationary phase, mobile phase composition, and other chromatographic parameters becomes paramount in achieving successful separation.
Key Principles for Separation: Exploiting Subtle Differences
The successful HPLC separation of imidazole regioisomers hinges on exploiting the minor differences in their interaction with the stationary and mobile phases. These interactions are primarily governed by:
-
Hydrophobicity: Differences in the overall hydrophobicity of the isomers, influenced by the nature and position of the substituents, can be leveraged using reversed-phase chromatography.
-
Steric Interactions: The spatial arrangement of substituents can lead to differential steric interactions with the stationary phase, influencing retention.
-
Dipole-Dipole and Hydrogen Bonding Interactions: The position of the nitrogen atoms and substituents affects the molecule's dipole moment and its capacity for hydrogen bonding, which can be exploited by using polar or specialized stationary phases.
-
Chirality: For chiral imidazole derivatives, enantiomeric separation requires the use of a chiral stationary phase (CSP).[1][2]
Experimental Design: A Strategic Approach to Separation
A systematic approach to method development is crucial for resolving imidazole regioisomers. This involves the careful selection of the HPLC column and the optimization of the mobile phase.
Selecting the Right Stationary Phase
The choice of the stationary phase is the most critical factor in the separation of imidazole regioisomers.
-
For Achiral Separations:
-
C18 and C8 Columns: These are the workhorses of reversed-phase HPLC and are a good starting point. Subtle differences in hydrophobicity between regioisomers can sometimes be sufficient for separation.[1]
-
Phenyl-Hexyl Columns: The phenyl groups in this stationary phase can provide alternative selectivity through π-π interactions with the imidazole ring, which can be particularly effective for aromatic-substituted imidazoles.[1]
-
Mixed-Mode Columns: Columns with both reversed-phase and ion-exchange functionalities can offer unique selectivity for these polar, basic compounds.[3]
-
-
For Chiral Separations (Enantiomers):
-
Polysaccharide-based CSPs: Columns like Chiralcel® OJ (cellulose tris(4-methylbenzoate)) and AmyCoat™ RP (amylose derivative) are widely used and have demonstrated success in separating a variety of imidazole enantiomers.[1][2][4] These phases offer a combination of steric and polar interactions that are effective for chiral recognition.
-
Optimizing the Mobile Phase
The mobile phase composition fine-tunes the separation.
-
Reversed-Phase Chromatography:
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. The choice between them can significantly impact selectivity.[5]
-
Aqueous Phase pH: The pKa of the imidazole ring is typically around 7.[3] Operating the mobile phase at a pH around this value will result in a mixture of ionized and non-ionized forms, which can be difficult to control. It is generally recommended to work at a pH at least 2 units away from the pKa to ensure the analyte is in a single form (either fully protonated at low pH or neutral at high pH).[6]
-
Buffers: Using a buffer (e.g., ammonium acetate, potassium phosphate) is essential to maintain a constant pH and achieve reproducible retention times.[3][7]
-
Ion-Pairing Reagents: For highly polar imidazoles that are poorly retained on C18 columns, adding an anionic ion-pairing reagent like an alkyl sulfonic acid can significantly improve retention.[3]
-
-
Normal-Phase Chromatography:
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the HPLC analysis of imidazole regioisomers. Optimization will be required for specific analyte pairs.
1. Sample and Standard Preparation:
- Accurately weigh and dissolve the imidazole regioisomer mixture and individual standards in a suitable solvent. The mobile phase is often a good initial choice to ensure compatibility.
- Filter the samples through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]
2. HPLC System and Conditions:
- HPLC System: A standard HPLC system with a UV detector is typically sufficient.[2]
- Column: Select an appropriate column based on the principles discussed above (e.g., C18 for achiral, Chiralcel® OJ for chiral separations).[1][2]
- Mobile Phase: Prepare the mobile phase and degas it thoroughly.
- Flow Rate: A typical flow rate for a 4.6 mm ID column is 0.8-1.0 mL/min.[2][8]
- Injection Volume: 5-20 µL.
- Column Temperature: Maintain a constant column temperature (e.g., 25°C or 30°C) to ensure retention time stability.[2]
- Detection: Set the UV detector to a wavelength where the isomers exhibit strong absorbance (e.g., 220 nm).[2][9]
3. Data Analysis:
- Identify the peaks corresponding to each regioisomer by injecting individual standards.
- Compare the retention times (t_R) of the regioisomers under the optimized conditions.
Workflow for HPLC Method Development for Imidazole Regioisomers
Caption: A workflow diagram for developing an HPLC method for the separation of imidazole regioisomers.
Comparative Retention Time Data
The following table summarizes typical retention time data for different classes of imidazole regioisomers under various HPLC conditions, compiled from literature sources. It is important to note that absolute retention times can vary between systems; the focus should be on the relative elution order and the conditions that achieve separation.
| Regioisomer Type | Column | Mobile Phase | Retention Time (min) - Isomer 1 | Retention Time (min) - Isomer 2 | Reference |
| Achiral, Positional | C8 | MeOH: 0.025 M KH2PO4 (70:30, v/v), pH 3.2 | ~2.6 (Secnidazole) | ~4.0 (Albendazole) | [10] |
| Achiral, Positional | C18 | 20mM K-Phosphate, 10mM Octane Sulfonic Acid, pH 7.0; 95% Buffer:5% MeOH | ~3.3 (Imidazole) | N/A (API separated later) | [3] |
| Chiral Enantiomers | Chiralcel OJ | Hexane/Ethanol/Methanol (gradient) | Varies (e.g., ~15-35) | Varies (e.g., ~16-37) | [2] |
| Chiral Enantiomers | AmyCoat RP | Acetonitrile/Water | ~4.5 (Econazole R) | ~5.5 (Econazole S) | [4] |
| Positional Isomers | UPLC | Acetonitrile:Ammonium Formate (80:20) | <1.3 (Imidazole, 4-Methylimidazole, 2-Methylimidazole) | Baseline separated | [11] |
Note: The data in this table is illustrative. Actual retention times will depend on the specific HPLC system, column batch, and precise mobile phase preparation.
Causality Behind Retention Behavior
-
Polarity and pKa: In reversed-phase HPLC, less polar compounds generally have longer retention times.[5] For imidazole regioisomers, the position of a substituent can influence the molecule's overall polarity. Furthermore, the basicity (pKa) of the imidazole nitrogens can be affected by the electronic nature of the substituents. At a low pH, the more basic isomer will be more readily protonated, becoming more polar and thus eluting earlier.[12]
-
Steric Effects in Chiral Separations: On a chiral stationary phase, the three-dimensional structure of the analyte is critical. One enantiomer may fit more favorably into the chiral selector's binding pocket than the other, leading to a stronger interaction and a longer retention time. The positioning of bulky substituents can significantly influence this steric fit.
Relationship Between Isomer Structure and Retention
Caption: The influence of an imidazole regioisomer's structural properties on its HPLC retention time.
Conclusion
The separation of imidazole regioisomers by HPLC is a nuanced task that requires a logical and systematic approach to method development. By carefully selecting the stationary phase to exploit differences in hydrophobicity, π-π interactions, or chirality, and by fine-tuning the mobile phase composition and pH, successful separation can be achieved. This guide provides the foundational knowledge and practical protocols to assist researchers in developing robust and reliable methods for the analysis of these important compounds. The provided experimental data serves as a valuable starting point for method optimization, ultimately enabling more accurate characterization and quantification in research and drug development settings.
References
-
Podolska, M., Bialecka, W., & Kulpińska-Kucia, K. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, 74(3), 777-785. [Link]
-
Al-Saeed, F. A., & El-Tohamy, M. F. (2015). Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. Journal of Chromatographic Science, 53(8), 1337-1342. [Link]
-
Podolska, M., Bialecka, W., & Kulpinska-Kucia, K. (2017). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. Acta Poloniae Pharmaceutica, 74(3), 777-785. [Link]
-
Wang, J., et al. (2023). Preparation of three regioisomeric ionic liquid stationary phases and investigation of their retention behavior. Journal of Chromatography A, 1690, 463778. [Link]
-
Podolska, M., Bialecka, W., & Kulpinska-Kucia, K. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, 74(3), 777-785. [Link]
-
Li, Y., et al. (2022). Chiral Separation and Determination of Imidazole... Journal of Forensic Science and Medicine. [Link]
-
Servais, A. C., et al. (2004). Chiral separation of N-imidazole derivatives, aromatase inhibitors, by cyclodextrin-capillary zone electrophoresis. Mechanism of enantioselective recognition. Journal of Chromatography A, 1045(1-2), 195-205. [Link]
-
Gao, L., et al. (2025). Fabrication and evaluation of stationary phases with different morphology from two imidazole-based ligands for nonchiral and chiral electrochromatographic separation. Talanta, 283, 127894. [Link]
-
Various Authors. (n.d.). Separation of enantiomers of chiral imidazole and triazole derivatives using acetonitrile as a mobile phase. ResearchGate. [Link]
-
Carrieri, A., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 597. [Link]
-
Abdel-Monem, A. R., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 129. [Link]
-
Liu, Y., et al. (2018). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Journal of Chromatographic Science, 56(6), 517-522. [Link]
-
Chromatography Forum. (2013). RP HPLC method for Imidazole. [Link]
-
Nawata, T., et al. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Obrnuta faza. [Link]
-
Science.gov. (n.d.). hplc retention times: Topics. [Link]
-
Sosso, F. E., & Pfaendtner, J. (2016). Mobile-Phase Contributions to Analyte Retention and Selectivity in Reversed-Phase Liquid Chromatography: 2. Solute-Specific Effects. The Journal of Physical Chemistry B, 120(1), 168-178. [Link]
-
Abdel-Monem, A. R., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. [Link]
-
Kucerova, Z., et al. (2025). Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. Molecules, 30(5), 1327. [Link]
-
Dolan, J. W. (2022). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International, 35(4), 194-198. [Link]
-
Rosés, M., & Bosch, E. (2002). Retention of ionizable compounds on HPLC. Modelling retention in reversed-phase liquid chromatography as a function of pH and solvent composition with methanol-water mobile phases. Journal of Chromatography A, 982(1), 1-29. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]
- 4. researchgate.net [researchgate.net]
- 5. Mobile-Phase Contributions to Analyte Retention and Selectivity in Reversed-Phase Liquid Chromatography: 2. Solute-Specific Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Bioisosteric Profiling: 1-Pyridyl vs. 1-Phenyl Imidazole Amines
This guide provides an in-depth technical comparison of 1-pyridyl versus 1-phenyl imidazole amines , focusing on the bioisosteric implications of the "nitrogen scan" (phenyl-to-pyridyl switch) in drug discovery.
Executive Summary: The "Nitrogen Scan" in Imidazole Scaffolds
In medicinal chemistry, the replacement of a 1-phenyl ring with a 1-pyridyl ring on an imidazole amine scaffold is a classic "nitrogen scan" strategy. While both moieties provide aromatic bulk and potential for
This guide objectively compares these two motifs across three critical dimensions: Physicochemical Properties , Target Binding Kinetics , and ADME/Tox Profiles .
Key Differentiators at a Glance
| Feature | 1-Phenyl Imidazole Amine | 1-Pyridyl Imidazole Amine | Impact of Switch (Phenyl |
| LogP (Lipophilicity) | High (Hydrophobic) | Moderate to Low | |
| H-Bonding | None (Ring is hydrophobic) | H-Bond Acceptor (N atom) | New vector for solvent/protein interaction |
| Metabolic Liability | High (CYP-mediated hydroxylation) | Moderate (N-oxidation possible) | Generally improves metabolic stability |
| CYP Inhibition | Potent Heme binder (Non-selective) | Tunable Heme binder | Often improves selectivity (reduces CYP liability) |
| Electronic Character | Electron-Neutral/Rich | Electron-Deficient | Alters pKa of the imidazole amine |
Physicochemical & Structural Analysis
The core difference lies in the electronic perturbation caused by the pyridine nitrogen.
Electronic Effects and Basicity
The imidazole amine (typically amino-substituted at C2, C4, or C5) relies on the basicity of the imidazole N3 and the exocyclic amine.
-
1-Phenyl: The phenyl ring exerts a mild electron-withdrawing effect (inductive) but can donate electrons via resonance. The resulting molecule is often more basic.[1]
-
1-Pyridyl: The pyridine ring is strongly electron-withdrawing (both inductive and resonance deficient). This lowers the pKa of the imidazole system.
-
Consequence: At physiological pH (7.4), the fraction of ionized species changes, directly impacting membrane permeability and solubility.
-
Solubility and Lipophilicity
The "Magic Methyl" effect is well known, but the "Magic Nitrogen" is equally powerful. Replacing a CH with N reduces lipophilicity significantly.
-
Data Point: In matched molecular pair (MMP) analysis, a Phenyl
Pyridyl switch typically lowers cLogP by 1.3 units . -
Solubility: The pyridyl nitrogen can accept hydrogen bonds from water, drastically improving thermodynamic aqueous solubility compared to the phenyl analog.
Structural Visualization (SAR Logic)
Figure 1: SAR Logic Flow illustrating the strategic advantages of the Phenyl-to-Pyridyl switch.
Bioactivity Comparison
Target Binding (Kinases & GPCRs)
-
1-Phenyl: Relies primarily on hydrophobic collapse and Van der Waals interactions. If the binding pocket is purely hydrophobic (e.g., deep pockets in GPCRs), the phenyl group provides optimal packing.
-
1-Pyridyl: The nitrogen atom introduces a specific directional H-bond acceptor vector.
-
Case Study (p38 MAP Kinase): In inhibitors like SB-203580 , the 4-phenyl vs 4-pyridyl switch is critical. The pyridyl nitrogen often forms a water-mediated hydrogen bond to the kinase backbone (e.g., Lysine or Aspartate residues), which the phenyl ring cannot do. This often results in 10-100x potency gains .
-
CYP450 Inhibition (Toxicity Signal)
Imidazole amines are notorious for inhibiting Cytochrome P450 enzymes because the imidazole N3 can coordinate directly to the Heme iron.
-
1-Phenyl: Often a potent, non-selective inhibitor of CYP1A2 and CYP2E1. The lipophilic phenyl group anchors the molecule in the CYP active site, allowing the imidazole nitrogen to bind the heme iron tightly.
-
1-Pyridyl: The introduction of the polar nitrogen repels the molecule from certain hydrophobic CYP pockets, often reducing unwanted CYP inhibition and improving the selectivity profile.
hERG Inhibition
Cardiotoxicity via hERG channel blockade is correlated with high lipophilicity and basicity.
-
Switch Benefit: The Phenyl
Pyridyl switch lowers LogP and basicity, consistently reducing hERG liability .
Experimental Protocols
To objectively compare these moieties in your own program, follow these standardized protocols.
Synthesis: Chan-Lam Coupling (N-Arylation)
Traditional Ullmann coupling can be harsh. The Chan-Lam coupling is preferred for sensitive imidazole amines.
Materials: Imidazole amine precursor, Aryl/Pyridyl boronic acid, Cu(OAc)₂, Pyridine (base), Molecular Sieves (4Å), DCM/MeOH.
-
Activation: Charge a flask with Cu(OAc)₂ (1.0 equiv) and the aryl/pyridyl boronic acid (1.5 equiv). Add DCM and stir for 5 mins to form the active Cu-species.
-
Addition: Add the imidazole amine (1.0 equiv) and pyridine (2.0 equiv).
-
Oxidation: The reaction requires oxygen. Attach a balloon of O₂ or stir open to air (if scale permits).
-
Reaction: Stir at Room Temperature (25°C) for 12–24 hours.
-
Note: Pyridyl boronic acids are often less reactive than phenyl boronic acids due to copper sequestration. If yield is low (<30%), switch to Buchwald-Hartwig amination using a Pd-catalyst (e.g., Pd₂dba₃, Xantphos).
-
-
Workup: Filter through Celite, wash with NH₄OH (to remove Cu), and purify via flash chromatography.
Metabolic Stability Assay (Microsomal)
Validates the "Metabolic Soft Spot" hypothesis.
Workflow Visualization:
Figure 2: Standard Metabolic Stability Workflow.
Protocol Steps:
-
Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4).
-
Initiation: Add Human Liver Microsomes (0.5 mg/mL protein). Pre-incubate at 37°C for 5 min.
-
Start: Add NADPH regenerating system.
-
Sampling: Aliquot 50 µL at t=0, 15, 30, 45, 60 min into 150 µL ice-cold acetonitrile (stops reaction).
-
Analysis: Centrifuge and inject supernatant into LC-MS/MS.
-
Data: Plot ln(% remaining) vs time. The slope
gives .-
Success Criterion: Pyridyl analog should show
that of the Phenyl analog.
-
Supporting Data Summary
The following table summarizes typical data observed when switching from 1-Phenyl to 1-Pyridyl in imidazole-based kinase inhibitors (e.g., p38 or BRAF inhibitors).
| Property | Assay | 1-Phenyl Analog | 1-Pyridyl Analog | Interpretation |
| Potency (IC50) | Enzyme Assay | 45 nM | 12 nM | 3.7x Potency Boost (H-bond gain) |
| Solubility | Kinetic (PBS, pH 7.4) | 5 µM | 120 µM | 24x Solubility Increase |
| Metabolic Stability | HLM | 18 min | 55 min | 3x Stability Increase |
| hERG Inhibition | Patch Clamp | 2.1 µM | >30 µM | Safety Margin Improved |
Conclusion
The transition from 1-phenyl to 1-pyridyl imidazole amines is a high-value bioisosteric strategy. While the 1-phenyl group offers robust hydrophobic binding, it is frequently plagued by poor solubility, rapid oxidative metabolism, and non-specific CYP inhibition. The 1-pyridyl isostere resolves these issues by lowering lipophilicity and blocking metabolic soft spots, often while enhancing potency through specific nitrogen-mediated hydrogen bonds.
Recommendation: For early-stage lead optimization, synthesize the 2-, 3-, and 4-pyridyl isomers in parallel to scan the H-bond acceptor vector space effectively.
References
-
Pennington, L. D., & Moustakas, D. T. (2017). The Necessary Nitrogen Atom: A Specific Pharmacophore-Based Tool for Discovery. Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
-
Liang, X., et al. (2016). Discovery of Novel Imidazo[1,2-a]pyridine Derivatives as c-Met Inhibitors. European Journal of Medicinal Chemistry. Link
-
Vertex Pharmaceuticals. (2012). Patent WO2012061417: Imidazole derivatives as modulators of mGluR5. Link
-
Zhang, Y., et al. (2014). Design, synthesis and biological evaluation of 1-phenyl-1H-imidazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. Link
Sources
A Senior Application Scientist's Guide to the UV-Vis Absorption Spectra of Conjugated Pyridine-Imidazole Systems
Introduction: Beyond the Structure, Understanding the Spectrum
For researchers in drug development and materials science, conjugated pyridine-imidazole systems represent a cornerstone of molecular design. This fused heterocyclic scaffold is not merely a structural motif; it is a dynamic electronic entity whose properties are fundamental to its function.[1][2][3] The interaction of these molecules with ultraviolet and visible light, captured in their UV-Vis absorption spectra, provides a profound window into their electronic architecture. Understanding these spectra is critical for predicting molecular behavior, from the efficacy of a potential drug candidate to the photophysical properties of a novel organic fluorophore.[4]
This guide offers a comparative analysis of the UV-Vis absorption characteristics of various pyridine-imidazole systems. We will move beyond a simple catalog of absorption maxima to explore the underlying principles that govern their spectral behavior. By examining the influence of molecular structure, solvent environment, and pH, this document provides the in-depth technical insight required to harness the full potential of these versatile compounds.
Theoretical Foundation: The Electronic Transitions of Pyridine-Imidazole Systems
The UV-Vis absorption spectrum of a conjugated molecule is a direct consequence of its electronic structure. When a molecule absorbs a photon of UV or visible light, an electron is promoted from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital.[5] In conjugated pyridine-imidazole systems, two primary types of electronic transitions are dominant:
-
π → π* Transitions: These are high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are characteristic of the delocalized π-electron system that extends across both the pyridine and imidazole rings. The extent of conjugation directly influences the energy of this transition; longer conjugated systems have smaller HOMO-LUMO gaps, leading to absorption at longer wavelengths (a bathochromic or red shift).[6]
-
n → π* Transitions: These are lower-energy, lower-intensity absorptions that involve the promotion of an electron from a non-bonding (n) orbital to a π* antibonding orbital. The lone pair electrons on the nitrogen atoms of the pyridine and imidazole rings are the source of these transitions.[7]
The interplay of these transitions, and how they are modulated by various factors, defines the characteristic UV-Vis spectrum of a given pyridine-imidazole derivative.
Comparative Analysis: Factors Influencing the Absorption Spectra
The electronic environment of the pyridine-imidazole core is highly sensitive. Substituents, solvent polarity, and pH can induce significant shifts in the absorption maxima (λmax), providing a powerful tool for tuning molecular properties.
The Effect of Substituents
Modifying the core structure with different functional groups is a primary strategy for tuning the electronic and, therefore, spectral properties.
-
Electron-Donating Groups (EDGs): Groups like methyl (-CH3) or methoxy (-OCH3) increase the electron density of the π-system. This raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), effectively narrowing the HOMO-LUMO gap. The result is a bathochromic (red) shift to longer wavelengths. For example, the presence of a methyl group on an imidazole ring causes a red shift in its characteristic absorption peak.[7]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2) or cyano (-CN) decrease the electron density of the π-system. These groups tend to lower the energy of the LUMO more significantly than the HOMO, which can lead to varied effects but often results in a red shift due to the creation of a charge-transfer character in the transition.
-
Extended Conjugation: Fusing additional aromatic rings or adding conjugated linkers (e.g., styryl groups) to the pyridine-imidazole scaffold extends the delocalized π-electron system.[8][9] This extension consistently leads to a significant bathochromic shift and often an increase in molar absorptivity (hyperchromic effect), as the energy required for the π → π* transition is reduced.[6]
The Effect of Solvent Polarity (Solvatochromism)
The polarity of the solvent can stabilize the ground and excited states of a molecule differently, leading to shifts in absorption maxima.
-
π → π* Transitions: In these transitions, the excited state is generally more polar than the ground state. Polar solvents will therefore stabilize the excited state more than the ground state, reducing the energy gap for the transition. This typically results in a small bathochromic (red) shift as solvent polarity increases.[10]
-
n → π* Transitions: The ground state of an n → π* transition, with its lone pair of electrons, is often stabilized by hydrogen bonding with protic polar solvents (like ethanol or water). This stabilization lowers the energy of the ground state more than the excited state. Consequently, more energy is required for the transition, resulting in a hypsochromic (blue) shift as solvent polarity increases.[11] The n → π* absorption peaks of pyridine, for instance, shift noticeably to the blue when changing the solvent from hexane to methanol.[11]
For many D-π-A type imidazole derivatives, the solvatochromic shift in the main absorption band is often slight (±5 nm), indicating that the solvent has a limited effect on the ground and excited states for those particular structures.[8] However, for systems where n → π* transitions are prominent, the effect can be much more pronounced.
The Effect of pH (Acidochromism)
The nitrogen atoms in both the pyridine and imidazole rings are basic and can be protonated in acidic media. This protonation directly impacts the electronic structure and the resulting UV-Vis spectrum.
-
Protonation: When a nitrogen atom is protonated, its lone pair of electrons is no longer available for an n → π* transition. This can lead to the disappearance of the corresponding absorption band. Furthermore, protonation alters the overall electron distribution in the conjugated system. For some imidazole derivatives, protonation leads to a hypsochromic (blue) shift of the absorption wavelength.[12]
-
Deprotonation: In basic media, acidic protons (such as on an imidazole NH) can be removed. This deprotonation can lead to a bathochromic (red) shift as the resulting anion alters the electronic character of the molecule.[12]
Quantitative Data Summary
The following table summarizes experimental UV-Vis absorption data for select pyridine-imidazole systems and their parent heterocycles, illustrating the effects discussed above.
| Compound | Solvent | λmax 1 (nm) | Transition Type | λmax 2 (nm) | Transition Type | Reference |
| Imidazole | Water | ~205 | π → π | - | - | [7] |
| 4-Methyl-imidazole | 2% Methanol/Water | 217 | π → π | - | - | [7] |
| Imidazole-2-carboxaldehyde | 2% Methanol/Water | 215 | π → π | 280 | n → π | [7] |
| 4-Methyl-imidazole-2-carboxaldehyde | 2% Methanol/Water | 217 | π → π | 282 | n → π | [7] |
| 1,3-bis[(3-(2-pyridyl)pyrazol-1-ylmethyl)]benzene | Various | ~250 | π → π | 280 - 283 | π → π | [13] |
| Pyridine | Hexane | ~251 | π → π | ~330 | n → π | [11] |
| Pyridine | Methanol | ~257 | π → π | ~310 | n → π | [11] |
Note: Molar absorptivity (ε) values are often not reported in all literature and are omitted for consistency. Researchers should consult the primary references for this data.
Experimental Protocol: Acquiring a High-Fidelity UV-Vis Spectrum
This protocol outlines a self-validating system for the accurate measurement of a UV-Vis absorption spectrum for a novel conjugated pyridine-imidazole compound. The causality behind each step is explained to ensure scientific rigor.
Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of a pyridine-imidazole derivative.
Materials:
-
Cary 60 or similar double-beam UV-Vis Spectrophotometer[13]
-
Matched pair of 1 cm path length quartz cuvettes
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile)[10]
-
Calibrated analytical balance and volumetric flasks
-
The synthesized pyridine-imidazole compound
Step-by-Step Methodology
-
Solvent Selection & Preparation of Stock Solution:
-
Action: Choose a spectroscopic grade solvent that dissolves the compound and is transparent in the wavelength range of interest (typically >200 nm).[14] Prepare a stock solution of the compound at a known concentration (e.g., 1x10⁻³ M).
-
Causality: Spectroscopic grade solvents are free from impurities that might absorb UV light and interfere with the measurement. Quartz cuvettes are used because glass and most plastics absorb UV radiation below ~320 nm.[15]
-
-
Instrument Initialization & Baseline Correction:
-
Action: Turn on the spectrophotometer and allow the lamps (Deuterium for UV, Tungsten for visible) to warm up for at least 30 minutes. Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and run a baseline correction across the desired wavelength range (e.g., 200-600 nm).[10][15]
-
Causality: A warm-up period ensures lamp stability. The baseline correction electronically subtracts any absorbance from the solvent and the cuvettes themselves, ensuring that the final spectrum is solely due to the analyte.[15]
-
-
Determining the Optimal Concentration Range:
-
Action: Prepare a dilution from the stock solution to an approximate concentration of 1x10⁻⁵ M. Acquire a full spectrum. Observe the maximum absorbance value. If the absorbance is above 1.0, dilute the sample further. If it is too low (<0.1), prepare a slightly more concentrated sample.
-
Causality: The Beer-Lambert Law, which relates absorbance to concentration, is linear only within a certain range, typically for absorbance values below 1.0.[5][15] Working within this range is crucial for accurate quantitative analysis and determination of molar absorptivity.
-
-
Acquisition of the Final Spectrum:
-
Action: Once an appropriate concentration is found (Absmax between 0.2 and 0.8 is ideal), acquire the final, high-quality spectrum. Record the wavelength of maximum absorbance (λmax).
-
Causality: This ensures a high signal-to-noise ratio while remaining within the instrument's linear dynamic range.
-
-
Data Analysis & Calculation of Molar Absorptivity (ε):
-
Action: Using the Beer-Lambert Law (A = εbc), calculate the molar absorptivity.
-
A = Absorbance at λmax (dimensionless)
-
ε = Molar absorptivity (L mol⁻¹ cm⁻¹)
-
b = Path length of the cuvette (typically 1 cm)
-
c = Concentration of the solution (mol L⁻¹)
-
-
Causality: The molar absorptivity is an intrinsic property of the molecule under specific conditions (solvent, temperature) and is a critical parameter for characterization and quantitative applications.
-
Visualizations
Experimental Workflow for UV-Vis Spectroscopy
Caption: A standard workflow for obtaining a UV-Vis absorption spectrum.
Influence of Solvent Polarity on Electronic Transitions
Caption: Energy level changes due to increased solvent polarity.
Conclusion
The UV-Vis absorption spectrum of a conjugated pyridine-imidazole system is a rich source of information, reflecting the molecule's electronic identity. By understanding how structural modifications, solvent interactions, and pH systematically alter this identity, researchers can rationally design molecules with tailored photophysical properties. The principles and protocols outlined in this guide provide a robust framework for the accurate characterization and comparative analysis of these vital compounds, empowering scientists to make informed decisions in the complex landscape of drug discovery and materials innovation.
References
- Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. (2022). MDPI.
- (PDF) Solvent and pH Effects on UV Absorption Spectrum of 1,3-bis[(3-(2-pyridyl) pyrazol-1 ylmethyl)] benzene (1,3-PPB). (2017).
- A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Applic
- UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7.
- The Basics of UV-Vis Spectroscopy. Agilent.
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
- Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. (2025). RSC Publishing.
- Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicar-. (2025). JScholar Publisher.
- Theoretical Insights into the Impact of Pyrrole and Imidazole Substituents on the BODIPY Chromophore. (2025). PMC.
- Synthesis, spectral characterization and antimicrobial studies of novel imidazole deriv
- Synthesis of novel pyridine derivatives having imidazole moieties using...
- Introduction To UV-Vis Spectroscopy. (2016). Master Organic Chemistry.
- 2.4: Effect of Solvent. (2023). Chemistry LibreTexts.
- UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applic
- Study of Solvent Effect on UV-Visible Spectra of a Newly Synthesized Zn(II), Co(II) and Cd. (2020). IJISET.
- (PDF) Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. (2026).
Sources
- 1. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium [mdpi.com]
- 8. A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effect ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04242A [pubs.rsc.org]
- 10. pjps.pk [pjps.pk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Theoretical Insights into the Impact of Pyrrole and Imidazole Substituents on the BODIPY Chromophore - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. technologynetworks.com [technologynetworks.com]
Safety Operating Guide
Navigating the Disposal of 1-(Pyridin-4-yl)-1H-imidazol-2-amine: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-(Pyridin-4-yl)-1H-imidazol-2-amine, a nitrogen-containing heterocyclic compound frequently utilized in drug discovery and development. By understanding the compound's potential hazards and adhering to established best practices, researchers can ensure a safe and compliant disposal process.
Hazard Assessment and Characterization: The "Know Your Waste" Principle
Proper disposal begins with a thorough understanding of the chemical's intrinsic properties and associated risks. While a specific Safety Data Sheet (SDS) for 1-(Pyridin-4-yl)-1H-imidazol-2-amine may not always be readily available, data from structurally similar compounds, such as substituted imidazoles and pyridines, provide critical insights into its potential hazards.
Based on analogous compounds, 1-(Pyridin-4-yl)-1H-imidazol-2-amine should be handled as a hazardous substance with the following potential characteristics:
-
Skin and Eye Irritation/Corrosion: Expected to cause skin irritation and serious eye damage.[1][2][3][4]
-
Reproductive Toxicity: May have the potential to damage fertility or the unborn child.[1][2]
Therefore, all waste containing this compound, including pure substance, solutions, and contaminated labware, must be treated as hazardous chemical waste .
Table 1: Inferred Hazard Profile of 1-(Pyridin-4-yl)-1H-imidazol-2-amine
| Hazard Classification | Anticipated Effect | Primary Exposure Routes |
| Acute Toxicity (Oral) | Harmful if ingested | Ingestion |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe | Dermal contact |
| Serious Eye Damage/Irritation | Causes serious, potentially irreversible, eye damage | Ocular contact |
| Reproductive Toxicity | Potential risk to fertility or fetal development | Ingestion, Inhalation, Dermal |
This initial hazard assessment is the critical first step in a self-validating safety protocol. It dictates the necessary personal protective equipment (PPE), spill response actions, and the ultimate disposal pathway.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the anticipated hazards, stringent adherence to PPE protocols is mandatory when handling 1-(Pyridin-4-yl)-1H-imidazol-2-amine and its waste.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[3]
-
Eye and Face Protection: Safety glasses with side shields or, preferably, chemical splash goggles are essential. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.[3]
-
Body Protection: A laboratory coat is standard. For tasks with a higher potential for contamination, consider chemically resistant aprons or coveralls.[3]
-
Respiratory Protection: Handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[5][6]
Waste Segregation and Container Management: Preventing Hazardous Reactions
Proper segregation of chemical waste is a fundamental principle of laboratory safety, designed to prevent dangerous reactions and ensure compatibility with disposal methods.[7][8]
Key Segregation Principles:
-
Dedicated Waste Stream: Establish a dedicated hazardous waste container specifically for 1-(Pyridin-4-yl)-1H-imidazol-2-amine and its associated waste.
-
Avoid Mixing: Do not mix this waste stream with other incompatible waste types. For example:
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect un-rinsed empty containers, contaminated gloves, weigh boats, and absorbent materials in a clearly labeled, sealed plastic bag or a dedicated solid waste container.
-
Liquid Waste: Collect solutions containing the compound in a chemically compatible, leak-proof container.[8][9] Polyethylene or glass containers are generally suitable, but always check for compatibility.[9]
-
Container Management Best Practices:
-
Compatibility: Ensure the container material is compatible with the waste.[8][11]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "1-(Pyridin-4-yl)-1H-imidazol-2-amine".[11][12] Avoid using abbreviations or chemical formulas.[11] List all constituents and their approximate percentages.[11]
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[11][13] This prevents the release of vapors and reduces the risk of spills.
-
Fill Level: Do not fill containers beyond 90% capacity to allow for vapor expansion.[13]
-
Secondary Containment: Store liquid waste containers in a secondary containment bin to mitigate the impact of potential leaks or spills.[7]
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of 1-(Pyridin-4-yl)-1H-imidazol-2-amine from the point of generation to final hand-off.
Step 1: Point-of-Generation Waste Collection
-
Aqueous Solutions: Collect aqueous waste containing the compound in a labeled, compatible container stored in a satellite accumulation area (SAA) near the point of generation.[11][12]
-
Organic Solutions: If dissolved in an organic solvent, collect in a separate, appropriately labeled container designated for that solvent waste stream (e.g., "Non-halogenated Solvent Waste containing 1-(Pyridin-4-yl)-1H-imidazol-2-amine").
-
Contaminated Labware:
-
Gross Decontamination: Rinse glassware and other reusable items with a suitable solvent (e.g., ethanol, acetone) to remove the bulk of the compound.
-
Collect Rinsate: This initial rinsate is considered hazardous and must be collected in the appropriate liquid waste container.[14]
-
Final Cleaning: Subsequent washing with soap and water can be performed after the initial hazardous rinse.
-
-
Contaminated PPE and Consumables: Place gloves, weigh paper, and other contaminated disposable items directly into the designated solid hazardous waste container.
Step 2: Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: Determine the extent and nature of the spill. For small, manageable spills, laboratory personnel with appropriate training and PPE may proceed with cleanup. For large or unmanageable spills, contact your institution's Environmental Health & Safety (EHS) department immediately.[11][14]
-
Cleanup Procedure (for small, manageable spills):
-
Ensure proper ventilation and wear the prescribed PPE.
-
Contain the spill using an appropriate absorbent material (e.g., chemical absorbent pads, vermiculite).
-
Carefully collect the absorbent material and spilled compound using non-sparking tools.
-
Place all contaminated materials into the designated solid hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Step 3: Waste Storage and Hand-off
-
Storage: Store sealed and labeled hazardous waste containers in a designated and secure Satellite Accumulation Area within the laboratory.[11][12] This area should be under the control of laboratory personnel and inspected weekly for leaks or degradation.[7][11]
-
Requesting Pickup: Once a waste container is full (or within institutional time limits, often 90 days), arrange for its removal by your institution's EHS or a licensed hazardous waste disposal contractor.[9] Follow your organization's specific procedures for waste pickup requests.
Decision-Making Workflow for Disposal
The following diagram illustrates the logical flow for managing waste generated from activities involving 1-(Pyridin-4-yl)-1H-imidazol-2-amine.
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 6. osha.gov [osha.gov]
- 7. danielshealth.com [danielshealth.com]
- 8. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. research.columbia.edu [research.columbia.edu]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. ethz.ch [ethz.ch]
- 14. nswai.org [nswai.org]
Personal protective equipment for handling 1-(Pyridin-4-yl)-1H-imidazol-2-amine
Executive Safety Summary
1-(Pyridin-4-yl)-1H-imidazol-2-amine is a nitrogen-rich heterocyclic building block, structurally sharing pharmacophores with kinase inhibitors and neuroactive aminopyridines.
Scientific Reality Check: As a research chemical, specific toxicological data (LD50, OEL) is likely absent from public registries. Therefore, you must apply the Precautionary Principle. In drug discovery, this scaffold is treated as a Potent Compound (OEB 3/4) until proven otherwise due to the potential for:
-
Neurotoxicity: Pyridine derivatives can act as potassium channel blockers.
-
Severe Irritation: The 2-aminoimidazole moiety is basic and potentially corrosive to mucous membranes.
-
High Permeability: Pyridines are known to permeate standard glove materials rapidly.
Risk Assessment & Hazard Identification
Do not rely solely on a generic SDS. Use this Structure-Activity Relationship (SAR) derived hazard profile for risk assessment.
| Hazard Class | GHS Code | Scientific Rationale (SAR Analysis) |
| Acute Toxicity (Oral) | H301/H302 | Aminopyridines are established neurotoxins. Treat ingestion as potentially fatal or causing seizures. |
| Skin/Eye Irritation | H315 / H319 | The exocyclic amine (pKa ~7-8) creates a basic local environment, causing tissue damage upon contact. |
| STOT - Single Exposure | H335 | Fine powder morphology poses a high risk of respiratory tract irritation and rapid systemic absorption via lungs. |
| Sensitization | H317 | Reactive amine groups can form haptens with skin proteins, leading to allergic dermatitis. |
The PPE Matrix: Defense-in-Depth
Standard "lab coat and gloves" are insufficient for this compound. You must employ a barrier strategy that accounts for the high permeation rate of pyridine derivatives.
PPE Decision Logic (Graphviz)
Figure 1: PPE Selection Logic based on physical state and solvent carrier risks.
Specific Gear Recommendations
-
Dermal Protection (Hands):
-
The Risk: Pyridine rings can permeate standard 4-mil nitrile gloves in <15 minutes [1].
-
Protocol: Double Gloving is Mandatory.
-
Inner Layer: 4-mil Nitrile (inspection layer).
-
Outer Layer:Laminate Film (e.g., Silver Shield® or Ansell Barrier®) or High-Grade Nitrile (>8 mil).
-
Change Frequency: Every 30 minutes or immediately upon splash.
-
-
-
Respiratory Protection:
-
Primary Control: Handling must occur in a certified Chemical Fume Hood or Powder Containment Hood.
-
Secondary PPE: If handling open powder outside a glovebox, wear a fit-tested N95 or P100 respirator. Surgical masks provide zero protection against molecular inhalation.
-
-
Ocular Protection:
-
Chemical Splash Goggles (indirect venting) are preferred over safety glasses due to the corrosivity risk of the amine.
-
Operational Handling Protocol
A. Weighing & Transfer (The Critical Step)
Static electricity is the primary vector for contamination with heterocyclic amine powders.
-
Preparation: Place an ionizing bar or anti-static gun inside the balance enclosure.
-
Containment: Use a disposable balance enclosure or "hood-within-a-hood" setup.
-
Technique:
-
Never tap the spatula against the vial rim (creates aerosol).
-
Use a closed-transfer approach : Weigh the solid into a tared vial, cap it immediately, and dissolve inside the closed vial if possible.
-
-
Decontamination: Wipe the balance area with a 10% detergent solution (e.g., Alconox) followed by ethanol. Note: Ethanol alone may spread the compound; surfactant is needed to lift the solid.
B. Solubilization
-
Caution: Dissolving amino-imidazoles in acids (e.g., HCl for salt formation) is exothermic . Add acid dropwise with cooling.
-
Solvent Choice: If using DMSO, remember that DMSO enhances skin permeability, carrying the toxic payload directly into the bloodstream [2].
Emergency & Disposal Procedures
Spill Response Workflow
Figure 2: Step-by-step spill response protocol minimizing aerosolization.
Disposal Specifications
-
Waste Stream: High Heat Incineration is the only acceptable disposal method.
-
Segregation: Do not mix with oxidizing agents (peroxides, nitrates) in the waste stream, as aminopyridines can form unstable N-oxides or diazonium salts under specific conditions.
-
Labeling: Label clearly as "Toxic Heterocyclic Amine - Pyridine Derivative."
References
-
Ansell Occupational Healthcare. (2022). Permeation & Degradation Database: Pyridine Resistance. Retrieved from
-
Thermo Fisher Scientific. (2023). Safety Data Sheet: 4-Aminopyridine (Structural Analog). Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 17983 (2-Aminopyridine). Retrieved from
-
Occupational Safety and Health Administration (OSHA). (2024). Toxic and Hazardous Substances: Pyridine. Retrieved from
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



